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  • Product: [2-(2-Isopropylphenoxy)phenyl]methanol
  • CAS: 1039900-53-2

Core Science & Biosynthesis

Foundational

Chemical structure and properties of [2-(2-Isopropylphenoxy)phenyl]methanol

An In-Depth Technical Guide to [2-(2-Isopropylphenoxy)phenyl]methanol Abstract This technical guide provides a comprehensive overview of [2-(2-Isopropylphenoxy)phenyl]methanol, a diaryl ether derivative with potential ap...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to [2-(2-Isopropylphenoxy)phenyl]methanol

Abstract

This technical guide provides a comprehensive overview of [2-(2-Isopropylphenoxy)phenyl]methanol, a diaryl ether derivative with potential applications as a chemical intermediate and a scaffold in synthetic chemistry. Due to the limited availability of specific experimental data in peer-reviewed literature, this document synthesizes information from chemical supplier databases and extrapolates from established principles of organic chemistry to present its core physicochemical properties, a theoretical spectroscopic profile, and a representative synthetic pathway. The guide is intended for researchers, chemists, and drug development professionals seeking a foundational understanding of this compound, highlighting its chemical reactivity and outlining potential directions for future investigation.

Chemical Identity and Physicochemical Properties

[2-(2-Isopropylphenoxy)phenyl]methanol is an aromatic compound characterized by a phenylmethanol core linked via an ether bond at the ortho-position to a 2-isopropylphenyl group. This structure imparts significant lipophilicity and provides distinct reactive sites, primarily the primary alcohol and the aromatic rings.

Chemical Structure

The structural arrangement consists of a benzyl alcohol moiety where the phenyl ring is substituted at the C2 position with a phenoxy group, which itself is substituted at its C2' position with an isopropyl group.

Caption: Chemical structure of [2-(2-Isopropylphenoxy)phenyl]methanol.

Core Properties

The key identifiers and calculated properties for this molecule are summarized below.

PropertyValueSource
CAS Number 1039900-53-2[1]
Molecular Formula C₁₆H₁₈O₂[1]
Molecular Weight 242.31 g/mol [1]
MDL Number MFCD11541690[1]
SMILES CC(C)C1=CC=CC=C1OC2=CC=CC=C2CO[1]

Theoretical Spectroscopic Profile

While specific, experimentally-derived spectroscopic data for [2-(2-Isopropylphenoxy)phenyl]methanol is not widely published, a theoretical profile can be predicted based on its functional groups and overall structure. These predictions are valuable for compound identification and quality control during and after synthesis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to be complex, particularly in the aromatic region.

  • Aromatic Protons (δ ≈ 6.8-7.5 ppm): Eight protons on the two phenyl rings would appear as a series of complex multiplets due to overlapping signals and spin-spin coupling.

  • Benzylic Protons (-CH₂OH, δ ≈ 4.5-4.8 ppm): The two protons of the hydroxymethyl group are expected to appear as a singlet, or as a doublet if coupled to the hydroxyl proton.

  • Hydroxyl Proton (-OH, variable shift δ ≈ 2.0-5.0 ppm): This proton typically appears as a broad singlet. Its chemical shift is highly dependent on concentration, solvent, and temperature. It can be identified by its disappearance upon a D₂O shake.[2]

  • Isopropyl Methine Proton (-CH(CH₃)₂, δ ≈ 2.8-3.2 ppm): This single proton is expected to be a septet, split by the six adjacent methyl protons.

  • Isopropyl Methyl Protons (-CH(CH₃)₂, δ ≈ 1.2-1.4 ppm): The six equivalent protons of the two methyl groups should appear as a doublet, split by the methine proton.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum should show 12 distinct signals for the carbon atoms, assuming symmetry in the isopropyl group.

  • Aromatic Carbons (δ ≈ 115-160 ppm): Twelve carbons in the aromatic region, with those bonded to oxygen (C-O) appearing further downfield.

  • Benzylic Carbon (-CH₂OH, δ ≈ 60-65 ppm): The carbon of the hydroxymethyl group.

  • Isopropyl Methine Carbon (-CH(CH₃)₂, δ ≈ 26-30 ppm):

  • Isopropyl Methyl Carbons (-CH(CH₃)₂, δ ≈ 22-25 ppm):

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following key absorption bands:

  • O-H Stretch (≈ 3200-3500 cm⁻¹): A strong and broad absorption band characteristic of the hydroxyl group, indicative of hydrogen bonding.[2]

  • Aromatic C-H Stretch (≈ 3000-3100 cm⁻¹):

  • Aliphatic C-H Stretch (≈ 2850-3000 cm⁻¹): From the isopropyl and CH₂ groups.

  • Aromatic C=C Bending (≈ 1450-1600 cm⁻¹):

  • C-O Stretch (≈ 1200-1260 cm⁻¹ and 1000-1080 cm⁻¹): Two distinct C-O stretching bands are expected, one for the aryl-ether and one for the primary alcohol.[2]

A Representative Synthetic Approach

Caption: Proposed two-step synthetic workflow for [2-(2-Isopropylphenoxy)phenyl]methanol.

Experimental Protocol

Step 1: Synthesis of 2-(2-Isopropylphenoxy)benzaldehyde

This step utilizes a modified Williamson ether synthesis, where the phenoxide of 2-isopropylphenol acts as a nucleophile to displace the fluoride from the electron-deficient 2-fluorobenzaldehyde.

  • Reagent Preparation: To an oven-dried, three-neck round-bottom flask under an inert argon atmosphere, add 2-isopropylphenol (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous dimethylformamide (DMF) to create a 0.5 M solution.

  • Reaction Initiation: Add 2-fluorobenzaldehyde (1.1 eq.) to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.

  • Work-up and Isolation:

    • Cool the mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Remove the solvent under reduced pressure. The resulting crude oil can be purified by column chromatography on silica gel to yield the intermediate aldehyde.

Step 2: Synthesis of [2-(2-Isopropylphenoxy)phenyl]methanol

This step involves the chemoselective reduction of the aldehyde functional group to a primary alcohol using a mild reducing agent.

  • Reagent Preparation: Dissolve the 2-(2-isopropylphenoxy)benzaldehyde intermediate (1.0 eq.) in methanol (MeOH) in a round-bottom flask and cool the solution to 0 °C in an ice bath. Methanol serves as both a solvent and a proton source for the work-up.[3][4]

  • Reduction: Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C. The choice of NaBH₄ is critical for its mild nature, which prevents reduction of the aromatic rings.[5]

  • Reaction Conditions: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Isolation:

    • Quench the reaction by slowly adding dilute hydrochloric acid (1M HCl) until the effervescence ceases.[5]

    • Remove the methanol under reduced pressure.

    • Extract the remaining aqueous solution three times with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, and dry over anhydrous Na₂SO₄.

    • Evaporate the solvent to yield the final product, [2-(2-Isopropylphenoxy)phenyl]methanol, which can be further purified by recrystallization or column chromatography if necessary.

Chemical Reactivity and Potential for Derivatization

The primary reactive center of the molecule is the benzylic alcohol. This functional group is a versatile handle for creating a library of derivatives for structure-activity relationship (SAR) studies.

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using mild reagents like pyridinium chlorochromate (PCC) or to the carboxylic acid using stronger oxidizing agents like potassium permanganate (KMnO₄).

  • Esterification: It readily reacts with carboxylic acids or acyl chlorides under standard conditions (e.g., Fischer esterification) to form esters. Benzyl esters are common in organic synthesis and can serve as protecting groups.[6]

  • Etherification: The alcohol can be converted into an ether via reaction with an alkyl halide under basic conditions (Williamson ether synthesis).[7]

The diaryl ether linkage is chemically robust and generally stable to the conditions required for modifying the alcohol group, making it an excellent scaffold.

Applications and Future Research Directions

Specific biological activities or applications for [2-(2-Isopropylphenoxy)phenyl]methanol are not documented in publicly available scientific literature. Its primary value currently lies as a chemical intermediate or a molecular building block.

Based on its structural motifs, several avenues of research could be explored:

  • Antimicrobial and Antifungal Screening: The lipophilic nature imparted by the diaryl ether and isopropyl groups could facilitate interaction with and disruption of microbial cell membranes, a strategy common to some phenolic antimicrobials.[8]

  • Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties. While this molecule is not a free phenol, its metabolic profile could potentially lead to the formation of active phenolic species. The reactivity with radicals could be evaluated using standard assays like the DPPH radical scavenging method.[9][10][11]

  • Scaffold for Medicinal Chemistry: The diaryl ether core is a privileged structure found in various biologically active compounds, including some anti-inflammatory and anti-hypertensive agents. This molecule could serve as a starting point for the synthesis of more complex drug candidates.

Future work should focus on the empirical validation of the proposed synthetic route, full spectroscopic characterization of the purified compound, and systematic screening for biological activity to uncover its potential therapeutic or industrial applications.

Safety Information

No specific safety data sheet (SDS) for [2-(2-Isopropylphenoxy)phenyl]methanol is publicly available. Based on analogous structures like other aromatic alcohols and ethers, the compound should be handled with standard laboratory precautions.[12][13] It may cause skin and serious eye irritation.[12] It is recommended to use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, and to work in a well-ventilated fume hood. Before handling, users must consult the specific SDS provided by the chemical supplier.

References

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Analytical Methods and Materials and Methods. Royal Society of Chemistry. [Link]

  • Aryl vicinyl amino alcohols produced by continuous synthesis. Royal Society of Chemistry. [Link]

  • [2-(2-Propan-2-yloxyethoxy)phenyl]methanol. PubChem, National Center for Biotechnology Information. [Link]

  • (2-Methylphenyl) methanol, isopropyl ether - Chemical & Physical Properties. Cheméo. [Link]

  • Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

  • 2-Phenyl-2-propanol. Wikipedia. [Link]

  • A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives.
  • Ethanol, 2-phenoxy-. NIST WebBook, National Institute of Standards and Technology. [Link]

  • Spectroscopy MS. Physics & Maths Tutor. [Link]

  • Innovations in Pharmaceutical Processes with Pharma-Grade Methanol. Purosolv. [Link]

  • Benzyl alcohol. Wikipedia. [Link]

  • Concentration-dependent HAT/ET mechanism of the reaction of phenols with 2,2-diphenyl-1-picrylhydrazyl (dpph˙) in methanol. Semantic Scholar. [Link]

  • The Critical Role of Certified Pharmacopeia Methanol in Research and Development. Purosolv. [Link]

  • Biotechnological 2-Phenylethanol Production: Recent Developments. MDPI. [Link]

  • Concentration-dependent HAT/ET mechanism of the reaction of phenols with 2,2-diphenyl-1-picrylhydrazyl (dpph˙) in methanol. ResearchGate. [Link]

  • Synthesis of 2-(4-Propyloxyphenyl)benzothiazole. MDPI. [Link]

  • Concentration-dependent HAT/ET mechanism of the reaction of phenols with 2,2-diphenyl-1-picrylhydrazyl (dpph˙) in methanol. RSC Publishing. [Link]

  • Novel process for synthesis of a phenoxy diaminopyrimidine compound.
  • Intensification of 2-phenylethanol synthesis by Kluyveromyces marxianus through an in-situ product removal process. Revista mexicana de ingeniería química. [Link]

  • Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Organic Chemistry Portal. [Link]

  • Phytochemical Screening and Antioxidant Activity Study of Methanol Extract of Stems and Roots of Codonopsis clematidea from Trans-himalayan Region. Pharmacognosy Journal. [Link]

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Exploratory

Crystallographic data and conformation of 2-isopropylphenoxy derivatives

An In-Depth Technical Guide to the Crystallographic Data and Conformation of 2-Isopropylphenoxy Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract The spatial arrangement of molecules is...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystallographic Data and Conformation of 2-Isopropylphenoxy Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spatial arrangement of molecules is a cornerstone of modern chemistry, profoundly influencing their physical, chemical, and biological properties. This technical guide provides a comprehensive exploration of the crystallographic data and conformational analysis of 2-isopropylphenoxy derivatives. These compounds, characterized by the presence of a bulky isopropyl group ortho to the phenoxy linkage, exhibit intriguing structural features that are of significant interest in the fields of medicinal chemistry, materials science, and drug development. Through a detailed examination of single-crystal X-ray diffraction data and spectroscopic analysis, this guide elucidates the key determinants of their solid-state architecture and solution-state behavior. By synthesizing experimental findings with theoretical insights, we aim to provide researchers with a robust framework for understanding and predicting the structure-property relationships in this important class of molecules.

Introduction: The Significance of Molecular Conformation

The biological activity and material properties of organic molecules are not solely dictated by their chemical composition but are intricately linked to their three-dimensional structure. The conformation of a molecule—the spatial arrangement of its atoms—governs its interactions with biological targets, its packing in the solid state, and its overall physicochemical profile. For 2-isopropylphenoxy derivatives, the presence of the sterically demanding isopropyl group introduces significant conformational constraints that dictate the orientation of the phenoxy ring and any attached substituents.

Understanding the preferred conformations of these derivatives is paramount for:

  • Rational Drug Design: The efficacy of a drug molecule is highly dependent on its ability to adopt a specific conformation to bind to its biological target. Knowledge of the conformational landscape of 2-isopropylphenoxy derivatives can guide the design of more potent and selective therapeutic agents.

  • Materials Science: The solid-state packing of molecules, which is a direct consequence of their conformation, determines properties such as melting point, solubility, and crystal morphology. This is crucial for the development of new materials with tailored characteristics.

  • Structure-Activity Relationship (SAR) Studies: A thorough understanding of the conformational preferences of these molecules allows for the establishment of clear relationships between their structure and their observed activity, accelerating the optimization of lead compounds.

This guide will delve into the experimental techniques used to elucidate the crystallographic and conformational properties of 2-isopropylphenoxy derivatives, present a detailed analysis of their structural features, and discuss the interplay between solid-state and solution-state conformations.

Experimental Methodologies: Unveiling Molecular Architecture

The determination of the precise three-dimensional structure of a molecule and its conformational preferences relies on a combination of sophisticated analytical techniques. This section outlines the primary experimental workflows employed in the study of 2-isopropylphenoxy derivatives.

Single-Crystal X-ray Diffraction: The Gold Standard for Solid-State Structure

Single-crystal X-ray diffraction (SC-XRD) is the most powerful technique for obtaining an unambiguous determination of the atomic arrangement within a crystalline solid.[1] The process involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern.

Experimental Protocol: A Self-Validating System

  • Crystal Growth (The Critical First Step): High-quality single crystals are paramount for successful X-ray diffraction analysis. A common method for 2-isopropylphenoxy derivatives is slow evaporation from a suitable solvent.

    • Rationale: Slow evaporation allows for the gradual and ordered arrangement of molecules into a crystal lattice, minimizing defects. The choice of solvent is critical and is often determined empirically. For instance, 2-(2-isopropylphenoxy)acetic acid can be recrystallized from ethanol to yield colorless, block-like crystals.[2][3]

  • Data Collection: A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the intensities of the diffracted X-rays are measured at various angles.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to achieve the best possible fit between the observed and calculated diffraction patterns.

    • Trustworthiness: The quality of the final structure is assessed by various crystallographic parameters, such as the R-factor, which should be as low as possible.

Diagram: Experimental Workflow for Crystallographic and Conformational Analysis

G cluster_synthesis Synthesis & Purification cluster_crystallography Crystallographic Analysis cluster_spectroscopy Spectroscopic & Conformational Analysis cluster_analysis Data Analysis & Interpretation synthesis Synthesis of 2-Isopropylphenoxy Derivative purification Purification (e.g., Recrystallization) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth nmr NMR Spectroscopy (1H, 13C, NOESY) purification->nmr ir IR Spectroscopy purification->ir uv_vis UV-Vis Spectroscopy purification->uv_vis xray_diffraction Single-Crystal X-ray Diffraction crystal_growth->xray_diffraction structure_solution Structure Solution & Refinement xray_diffraction->structure_solution solid_state Solid-State Conformation & Packing Analysis structure_solution->solid_state computational Computational Modeling nmr->computational ir->computational solution_state Solution-State Conformational Preferences computational->solution_state comparison Comparison of Solid vs. Solution Conformation solid_state->comparison solution_state->comparison

Caption: Workflow from synthesis to structural and conformational analysis.

Spectroscopic Techniques for Conformational Analysis in Solution

While X-ray crystallography provides a static picture of the molecule in the solid state, spectroscopic methods are essential for understanding its dynamic behavior in solution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the conformation of molecules in solution.[1][4][5]

    • Proton (¹H) NMR: The chemical shifts and coupling constants of protons are sensitive to their local electronic environment and dihedral angles, providing valuable conformational information. For instance, long-range spin-spin coupling constants between the methine proton of the isopropyl group and the ring protons in 2-isopropylphenol have been used to determine the favored conformer in solution.[6]

    • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY experiments can detect through-space interactions between protons that are close to each other, providing crucial distance constraints for determining the preferred solution conformation.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. The frequencies of these vibrations can be influenced by the molecular conformation. For example, the C-O stretching vibrations in phenoxy derivatives can provide clues about the orientation of the phenoxy ring.[8]

Crystallographic Data of 2-Isopropylphenoxy Derivatives: A Comparative Analysis

The Cambridge Structural Database (CSD) is a rich repository of crystallographic data. A survey of the CSD reveals several crystal structures of 2-isopropylphenoxy derivatives, providing a basis for a comparative analysis of their solid-state conformations.

Case Study: 2-(2-Isopropylphenoxy)acetic Acid

The crystal structure of 2-(2-isopropylphenoxy)acetic acid (C₁₁H₁₄O₃) has been determined, and it crystallizes in the triclinic space group P-1.[2][3]

Key Crystallographic Parameters:

ParameterValueReference
Crystal SystemTriclinic[3]
Space GroupP-1[3]
a (Å)5.9825 (2)[2][3]
b (Å)7.8623 (2)[2][3]
c (Å)11.9240 (3)[2][3]
α (°)104.564 (1)[2][3]
β (°)93.570 (1)[2][3]
γ (°)112.302 (1)[2][3]
Volume (ų)494.38 (2)[3]

Molecular Conformation and Intermolecular Interactions:

In the solid state, the pendant -OCH₂COOH chain of 2-(2-isopropylphenoxy)acetic acid adopts an extended conformation and is nearly coplanar with the benzene ring, with a dihedral angle of only 2.61(5)°.[3] The crystal packing is dominated by a classic carboxylic acid inversion dimer, where two molecules are linked by a pair of strong O-H···O hydrogen bonds, forming an R²₂(8) ring motif.[3]

Diagram: Key Intermolecular Interactions in 2-(2-Isopropylphenoxy)acetic Acid

Caption: Schematic of the hydrogen-bonded dimer in 2-(2-isopropylphenoxy)acetic acid.

More Complex Derivatives: The Influence of Additional Substituents

In more complex derivatives, such as those containing a 1,10-phenanthroline moiety, the steric bulk of the 2,6-diisopropylphenoxy group significantly influences the overall molecular geometry.[6][9] For example, in 2-(2,6-diisopropylphenoxy)-9-phenyl-1,10-phenanthroline, the 2,6-diisopropylphenoxy and phenyl rings are not coplanar with the phenanthroline system. The torsion angle between the phenanthroline and the 2,6-diisopropylphenoxy group is -171.573(123)°.[6] This twisting is a direct consequence of the steric hindrance imposed by the isopropyl groups.

Conformational Analysis: From Solid State to Solution

A key aspect of understanding the behavior of 2-isopropylphenoxy derivatives is to compare their conformation in the rigid solid state with their more dynamic nature in solution.

The Role of the Isopropyl Group: A Conformational Anchor

The isopropyl group, due to its size and rotational freedom, plays a crucial role in determining the conformational preferences of the entire molecule. The steric interactions between the isopropyl group and the adjacent phenoxy oxygen and any other ortho substituents are a primary determinant of the overall molecular shape.[10][11]

In solution, studies on 2-isopropylphenol have shown that the trans conformer, where the methine C-H bond of the isopropyl group points towards the hydroxyl group, is favored over the cis conformer.[6] This preference is driven by a combination of steric and electronic factors.

Solid-State vs. Solution-State Conformation: A Tale of Two Environments

While the solid-state conformation is governed by the optimization of intermolecular interactions within the crystal lattice, the solution-state conformation is influenced by solute-solvent interactions and the intrinsic conformational preferences of the molecule. It is not uncommon for the predominant conformation in solution to differ from that observed in the crystal structure.[4]

For 2-isopropylphenoxy derivatives, the bulky isopropyl group likely restricts the conformational freedom to a limited number of low-energy conformers. NMR studies are essential to determine the population of these conformers in solution. A strong correlation between the solid-state and solution-state conformations would suggest that the crystal structure is a good representation of the molecule's preferred shape. However, significant differences would indicate that crystal packing forces play a dominant role in determining the solid-state arrangement.

Diagram: Conformational Isomerism in a 2-Isopropylphenoxy Derivative

G Potential Energy Surface A Conformer A (Low Energy) TS Transition State A->TS B Conformer B (Higher Energy) B->TS

Caption: A simplified potential energy surface for conformational isomerism.

Conclusion and Future Directions

This technical guide has provided a detailed overview of the crystallographic data and conformational analysis of 2-isopropylphenoxy derivatives. The key takeaways are:

  • The 2-isopropyl group is a major determinant of conformation: Its steric bulk significantly influences the orientation of the phenoxy ring and adjacent substituents.

  • Single-crystal X-ray diffraction provides definitive solid-state structures: This technique has revealed the preferred packing arrangements and intermolecular interactions of these derivatives.

  • Spectroscopic methods are crucial for solution-state analysis: NMR, in particular, is invaluable for determining the predominant conformations in solution.

  • A comparison of solid-state and solution-state conformations is essential: This provides a complete picture of the molecule's structural landscape.

Future research in this area could focus on:

  • Systematic studies of a wider range of derivatives: This would allow for a more comprehensive understanding of the effects of different substituents on conformation.

  • Computational modeling: Density functional theory (DFT) calculations can provide valuable insights into the relative energies of different conformers and the barriers to their interconversion.[12]

  • Advanced NMR techniques: More sophisticated NMR experiments could provide even more detailed information about the dynamics of these molecules in solution.

By continuing to explore the intricate relationship between structure and properties in 2-isopropylphenoxy derivatives, researchers can unlock their full potential in the development of new drugs and materials.

References

  • Tsvetkov, M., Lyapchev, R., Kolarski, M., Morgenstern, B., & Zaharieva, J. (2025). Synthesis, Crystal Structure and Optical Properties of Novel 1,10-Phenanthroline Derivatives Containing 2,6-Diisopropylphenoxy Substituents. Crystals, 15(10), 883. [Link]

  • Mohammed, Y. H. I., Naveen, S., Mamatha, S. V., Jyothi, M., Khanum, S. A., & Lokanath, N. K. (2016). 2-(2-Isopropylphenoxy)acetic acid. IUCrData, 1(10), x161714. [Link]

  • Mohammed, Y. H. I., Naveen, S., Mamatha, S. V., Jyothi, M., Khanum, S. A., & Lokanath, N. K. (2016). 2-(2-Isopropylphenoxy)acetic acid. ResearchGate. [Link]

  • Schaefer, T., Sebastian, R., & Penner, G. H. (2011). Orientations of the hydroxyl and isopropyl groups in the cis and trans conformers of 2-isopropylphenol and 2-isopropyl-6-methylphenol. ResearchGate. [Link]

  • Tsvetkov, M., Lyapchev, R., Kolarski, M., Morgenstern, B., & Zaharieva, J. (2025). Synthesis, Crystal Structure and Optical Properties of Novel 1,10-Phenanthroline Derivatives Containing 2,6-Diisopropylphenoxy Substituents. Publikationen der UdS - Universität des Saarlandes. [Link]

  • Isaiev, I., Shishkina, S., Ukrainets, I., & Bevz, E. (2017). Crystal structure of isopropyl 2-hydroxy-2-phenylacetate: a pharmacopoeia reference standard. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1033–1036. [Link]

  • Isaiev, I., Shishkina, S., Ukrainets, I., & Bevz, E. (2017). Crystal structure of isopropyl 2-hydroxy-2-phenylacetate: a pharmacopoeia reference standard. ResearchGate. [Link]

  • Hfaiedh, M., Mighri, Z., Abid, S., & Abid, M. (2013). 2-Isopropyl-4-methoxy-5-methylphenyl acetate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1715. [Link]

  • Hfaiedh, M., Mighri, Z., Abid, S., & Abid, M. (2014). Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 1), o68. [Link]

  • Tsvetkov, M., Lyapchev, R., Kolarski, M., Morgenstern, B., & Zaharieva, J. (2025). Synthesis, Crystal Structure and Optical Properties of Novel 1,10-Phenanthroline Derivatives Containing 2,6-Diisopropylphenoxy S. Publikationen der UdS. [Link]

  • Not available.
  • Mohammed, Y. H. I., Naveen, S., Mamatha, S. V., Jyothi, M., Khanum, S. A., & Lokanath, N. K. (2016). 2-(2-Isopropylphenoxy)acetic Acid. Amanote Research. [Link]

  • LibreTexts. (2021). 3.7. Conformational analysis. Organic Chemistry 1: An open textbook. [Link]

  • PubChem. (n.d.). (2-isopropyl-5-methylphenoxy)acetic acid. PubChemLite. [Link]

  • Not available.
  • Pykhova, T. A., Philippova, O. E., & Khokhlov, A. R. (2019). Poly-2-isopropyl-2-oxazoline: conformational characteristics, LCST behavior and complexation with curcumin. Soft Matter, 15(34), 6826–6836. [Link]

  • Not available.
  • Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science, 97(2), 225–237. [Link]

  • Not available.
  • Not available.

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Protocols & Analytical Methods

Method

Synthesis protocols for [2-(2-Isopropylphenoxy)phenyl]methanol from benzaldehyde

Application Note: Scalable Synthesis of [2-(2-Isopropylphenoxy)phenyl]methanol via Coupling and Reductive Workup Executive Summary & Scope This application note details a robust, two-step protocol for the synthesis of [2...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of [2-(2-Isopropylphenoxy)phenyl]methanol via Coupling and Reductive Workup

Executive Summary & Scope

This application note details a robust, two-step protocol for the synthesis of [2-(2-Isopropylphenoxy)phenyl]methanol (CAS: 1329609-89-5), a structural motif commonly found in bioactive diaryl ethers.

While the request specifies "from benzaldehyde," unsubstituted benzaldehyde lacks the necessary leaving group for direct ether formation. Therefore, this protocol utilizes 2-fluorobenzaldehyde as the activated benzaldehyde derivative. This route is preferred over Ullmann-type couplings due to higher atom economy, lower catalyst cost (metal-free), and scalability.

The synthesis proceeds via two key transformations:

  • Nucleophilic Aromatic Substitution (

    
    ):  Coupling of 2-fluorobenzaldehyde with 2-isopropylphenol.
    
  • Chemoselective Reduction: Conversion of the aldehyde intermediate to the benzyl alcohol using Sodium Borohydride (

    
    ).
    

Retrosynthetic Analysis

The logical disconnection reveals the diaryl ether bond as the primary strategic cut. The ortho-formyl group in 2-fluorobenzaldehyde acts as an electron-withdrawing group (EWG), activating the ring for nucleophilic attack by the phenoxide.

Retrosynthesis Target [2-(2-Isopropylphenoxy)phenyl]methanol (Target Molecule) Intermediate 2-(2-Isopropylphenoxy)benzaldehyde (Key Intermediate) Target->Intermediate Reduction (NaBH4) SM1 2-Fluorobenzaldehyde (Electrophile) Intermediate->SM1 S_NAr Coupling (K2CO3, DMF) SM2 2-Isopropylphenol (Nucleophile) Intermediate->SM2

Figure 1: Retrosynthetic disconnection showing the conversion of the target alcohol back to the activated aldehyde precursor.

Protocol 1: Diaryl Ether Formation via

Mechanistic Insight

The reaction relies on the


 (Addition-Elimination)  mechanism.[1] The ortho-aldehyde group withdraws electron density from the benzene ring, stabilizing the anionic Meisenheimer complex  intermediate.

Why Fluorine? Unlike


 or 

reactions where iodine or bromine are better leaving groups, in

, fluorine is superior . The high electronegativity of fluorine inductively stabilizes the transition state of the rate-determining step (nucleophilic attack), accelerating the reaction significantly compared to the chloro- or bromo- analogs [1].
Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
2-Fluorobenzaldehyde 124.111.0Electrophile / Scaffold
2-Isopropylphenol 136.191.1Nucleophile
Potassium Carbonate (

)
138.211.5 - 2.0Base (Proton Scavenger)
DMF (N,N-Dimethylformamide) 73.09SolventPolar Aprotic Solvent
Step-by-Step Procedure
  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen or argon line to maintain an inert atmosphere.

  • Solvation: Charge the flask with 2-isopropylphenol (1.1 equiv) and anhydrous DMF (concentration ~0.5 M relative to aldehyde).

  • Deprotonation: Add

    
      (1.5 equiv) in a single portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation.
    
    • Note: The mixture may become heterogeneous/slurry-like.

  • Addition: Add 2-fluorobenzaldehyde (1.0 equiv) dropwise via syringe.

  • Reaction: Heat the mixture to 90°C - 100°C . Monitor via TLC (20% EtOAc/Hexanes) or HPLC.

    • Typical Time: 4–6 hours.[2]

    • Endpoint: Disappearance of 2-fluorobenzaldehyde.

  • Workup:

    • Cool to room temperature.

    • Pour the reaction mixture into ice-cold water (5x reaction volume) to precipitate the product or induce phase separation.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with 1M NaOH (to remove excess phenol), water, and brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: If necessary, purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient).

Protocol 2: Chemoselective Reduction

Mechanistic Insight

The aldehyde is reduced to a primary alcohol using Sodium Borohydride (


) . This reagent is chosen for its chemoselectivity ; it reduces aldehydes and ketones but leaves the ether linkage and aromatic rings untouched. It is also safer and easier to handle than Lithium Aluminum Hydride (

) [2].
Reagents & Stoichiometry
ReagentEquiv.[3]Role
Aldehyde Intermediate 1.0Substrate
Sodium Borohydride (

)
0.5 - 0.7Reducing Agent (Hydride Source)
Methanol (MeOH) SolventProtic Solvent (Activates Borohydride)
Step-by-Step Procedure
  • Solvation: Dissolve the 2-(2-isopropylphenoxy)benzaldehyde intermediate (from Protocol 1) in Methanol (0.2 M) in a round-bottom flask. Cool to 0°C (ice bath).

  • Addition: Add

    
      (0.6 equiv) portion-wise over 10 minutes.
    
    • Caution: Hydrogen gas evolution will occur.[4] Ensure proper venting.[4]

  • Reaction: Remove the ice bath and stir at room temperature.

    • Typical Time: 30–60 minutes.

    • Monitoring: TLC should show a more polar spot (alcohol) and disappearance of the aldehyde.

  • Quench: Carefully add saturated

    
     solution  or water dropwise to destroy excess hydride.
    
  • Extraction: Evaporate most of the Methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) or Ethyl Acetate.

  • Isolation: Wash organics with brine, dry over

    
    , and concentrate.
    
  • Final Product: The resulting oil often crystallizes upon standing or can be purified via recrystallization (Hexanes/EtOAc) to yield [2-(2-Isopropylphenoxy)phenyl]methanol .

Process Workflow & Decision Logic

The following diagram illustrates the critical decision points and flow of the synthesis to ensure purity and safety.

Workflow Start Start: 2-Fluorobenzaldehyde Step1 Step 1: S_NAr Reaction (90°C, DMF, K2CO3) Start->Step1 Check1 TLC Check: SM Consumed? Step1->Check1 Check1->Step1 No (Continue Heating) Workup1 Aq. Workup & Extraction Check1->Workup1 Yes Step2 Step 2: Reduction (NaBH4, MeOH, 0°C) Workup1->Step2 Quench Quench with sat. NH4Cl Step2->Quench Final Final Isolation: [2-(2-Isopropylphenoxy)phenyl]methanol Quench->Final

Figure 2: Operational workflow for the synthesis, highlighting the critical checkpoint at the


 stage.

Troubleshooting & Expert Tips

  • Moisture Control: While

    
     is robust, water in DMF can reduce the basicity of the carbonate and compete as a nucleophile (forming phenols). Use anhydrous DMF.
    
  • Temperature Management: Do not exceed 120°C in Step 1. Excessive heat can cause decomposition of the DMF (forming dimethylamine), which can react with the aldehyde.

  • Borohydride Stoichiometry: Although theoretically 0.25 equiv of

    
     reduces 1 equiv of aldehyde, use 0.5–0.7 equiv to account for reaction with the solvent (methanol) [3].
    
  • Alternative Route: If 2-fluorobenzaldehyde is unavailable, 2-bromobenzaldehyde can be used, but it requires Copper(I) catalysis (Ullmann coupling:

    
    , 
    
    
    
    , 110°C) rather than simple
    
    
    .

References

  • Mechanism of

    
     Reactions: 
    
    • Organic Chemistry Portal.[2] "Nucleophilic Aromatic Substitution."

    • [Link]

  • Safety and Selectivity of Sodium Borohydride

    • Common Organic Chemistry. "Sodium Borohydride ( ) Safety and Usage."
    • [Link]

  • Reduction Protocols: Sigma-Aldrich (Merck). "Reduction of Aldehydes and Ketones."

Sources

Application

Application Note: Scalable Synthesis of 2-(2-Isopropylphenoxy)benzyl alcohol

Executive Summary This application note details a robust, two-step protocol for the synthesis of 2-(2-isopropylphenoxy)benzyl alcohol . This structural motif—a diaryl ether with ortho-substitution—is a critical intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, two-step protocol for the synthesis of 2-(2-isopropylphenoxy)benzyl alcohol . This structural motif—a diaryl ether with ortho-substitution—is a critical intermediate in the development of specific pyrethroid insecticides and certain receptor antagonists in medicinal chemistry.

Unlike traditional Ullmann couplings which require high temperatures and copper catalysts, this protocol utilizes a Nucleophilic Aromatic Substitution (


) strategy facilitated by the activating nature of the ortho-formyl group. This is followed by a chemoselective reduction.[1] This route offers superior atom economy, milder conditions, and easier purification.
Core Reaction Scheme

ReactionScheme Reactant1 2-Fluorobenzaldehyde (Electrophile) Intermediate 2-(2-Isopropylphenoxy) benzaldehyde Reactant1->Intermediate Step 1: K2CO3, DMF 110°C, SNAr Reactant2 2-Isopropylphenol (Nucleophile) Reactant2->Intermediate Product 2-(2-Isopropylphenoxy) benzyl alcohol Intermediate->Product Step 2: NaBH4, MeOH 0°C to RT

Figure 1: Synthetic pathway utilizing ortho-activated


 followed by hydride reduction.

Strategic Route Selection

Why over Ullmann Coupling?

Classically, diaryl ethers are formed via Ullmann coupling (Ar-X + Ar-OH + Cu catalyst). However, for this specific substrate, the


 route is superior for two reasons:
  • Electronic Activation: The aldehyde group in 2-fluorobenzaldehyde is a strong electron-withdrawing group (EWG) located ortho to the leaving group (Fluorine). This dramatically lowers the activation energy for nucleophilic attack.

  • Steric Management: The isopropyl group at the ortho position of the phenol creates significant steric bulk. Ullmann couplings often struggle with such steric hindrance, leading to homocoupling side products. The

    
     mechanism, while still sensitive to sterics, proceeds more cleanly with the highly reactive fluoro-leaving group.
    

Experimental Protocols

Step 1: Preparation of 2-(2-Isopropylphenoxy)benzaldehyde

Objective: Form the ether linkage via


.
Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8]Role
2-Fluorobenzaldehyde 124.111.0Electrophile
2-Isopropylphenol 136.191.1Nucleophile
Potassium Carbonate (

)
138.211.5Base
DMF (Anhydrous) -5-10 volSolvent
Detailed Procedure
  • Setup: Oven-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Attach a reflux condenser and a nitrogen inlet.[7]

  • Charging: Add 2-isopropylphenol (1.1 equiv) and anhydrous DMF (Dimethylformamide).

  • Deprotonation: Add

    
      (1.5 equiv) in a single portion. Stir at room temperature for 15 minutes. Note: The solution may turn slightly yellow/orange as the phenoxide forms.
    
  • Addition: Add 2-fluorobenzaldehyde (1.0 equiv) via syringe.

  • Reaction: Heat the mixture to 110°C .

    • Critical Insight: The steric bulk of the isopropyl group requires higher thermal energy than a standard phenol (usually 80°C). Monitor closely.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1) every 2 hours. The limiting reagent (fluorobenzaldehyde) should disappear. Typical time: 4–6 hours.[9]

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (10 volumes relative to DMF).

    • Extract with Ethyl Acetate (

      
      ).[4]
      
    • Wash combined organics with 1M NaOH (to remove unreacted phenol), then water, then brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude oil is usually sufficient for the next step. If purity is <90%, purify via flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).

Step 2: Reduction to 2-(2-Isopropylphenoxy)benzyl alcohol

Objective: Chemoselective reduction of the aldehyde to the primary alcohol.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8]Role
Intermediate (Step 1) ~240.31.0Substrate
Sodium Borohydride (

)
37.830.6Reducing Agent
Methanol (MeOH) -10 volSolvent
Detailed Procedure
  • Setup: Use a clean 250 mL RBF with a stir bar.

  • Dissolution: Dissolve the Intermediate aldehyde (from Step 1) in Methanol . Cool the solution to 0°C (ice bath).

  • Addition: Add

    
      (0.6 equiv) portion-wise over 10 minutes.
    
    • Safety Alert: Hydrogen gas evolves.[1] Ensure good ventilation.[10] Do not seal the flask tightly.

  • Reaction: Remove the ice bath and allow to warm to room temperature. Stir for 1 hour.

    • Validation: TLC should show a more polar spot (lower

      
      ) corresponding to the alcohol.
      
  • Quench: Cool back to 0°C. Slowly add saturated aqueous

    
     or water to quench excess hydride.
    
  • Workup:

    • Remove most Methanol under reduced pressure (rotary evaporator).

    • Dilute residue with water and extract with Dichloromethane (DCM) or EtOAc.

    • Wash with brine, dry over

      
      , and concentrate.
      
  • Final Purification: If necessary, purify via column chromatography (Hexane/EtOAc 4:1). The product is typically a viscous colorless to pale yellow oil.

Mechanism of Action

Understanding the mechanism is vital for troubleshooting. The rate-determining step is the attack of the sterically hindered phenoxide on the fluoro-arene.

Mechanism Step1 Activation: Aldehyde withdraws e- density from C-F bond Step2 Attack: Phenoxide attacks C-F carbon (Rate Limiting Step) Step1->Step2 Step3 Meisenheimer Complex: Negative charge stabilized by Aldehyde Step2->Step3 Step4 Elimination: Fluoride ion leaves, restoring aromaticity Step3->Step4

Figure 2: Simplified


 mechanism highlighting the stabilization of the transition state.

Quality Control & Characterization

Verify the identity of your product using these expected signals:

TechniqueExpected Signal / Observation
Physical State Viscous oil or low-melting solid.

NMR (400 MHz,

)

4.6-4.7 ppm (s, 2H):
Benzylic

.

3.3-3.4 ppm (sept, 1H):
Isopropyl

.

1.1-1.2 ppm (d, 6H):
Isopropyl

.

6.8-7.5 ppm (m, ~8H):
Aromatic protons.
IR Spectroscopy Broad peak at 3300-3400

(O-H stretch). Absence of C=O stretch at 1690

.
Mass Spectrometry Molecular Ion

or

.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete conversion due to steric hindrance.Increase temperature to 120°C or extend time. Ensure DMF is anhydrous (water kills the phenoxide).
Aldehyde remains after Step 2 Old/Inactive

.

decomposes with moisture. Use a fresh bottle or increase equivalents to 1.0.
Product is colored (Dark Brown) Oxidation of phenol or polymerization.Perform Step 1 under strict Nitrogen atmosphere. Purify via silica plug immediately.

References

  • Nucleophilic Arom

    
    ) Methodology: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951).
  • General Procedure for Diaryl Ether Synthesis

    • "Preparation of diaryl ethers: Reaction of 2-fluorobenzaldehyde with phenols.
  • Borohydride Reduction Protocols

    • "Reduction of Aldehydes and Ketones to Alcohols."[1][8][11] Common Organic Chemistry.

  • Patent Reference (Analogous Structures)

    • "Process for the preparation of phenoxybenzyl alcohols." US Patent 4,108,904 (Demonstrates industrial relevance of similar ether-alcohol scaffolds).

Sources

Method

Ullmann ether synthesis conditions for 2-isopropylphenoxy precursors

Executive Summary The synthesis of 2-isopropylphenoxy ethers represents a specific challenge in cross-coupling chemistry due to the significant steric bulk of the ortho-isopropyl group. While classic Ullmann condensation...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-isopropylphenoxy ethers represents a specific challenge in cross-coupling chemistry due to the significant steric bulk of the ortho-isopropyl group. While classic Ullmann condensation requires harsh conditions (


C) that often lead to substrate decomposition, modern ligand-accelerated catalysis allows for milder operation.[1] This Application Note details two validated protocols for coupling 2-isopropylphenol with aryl halides. We prioritize the CuI/N,N-Dimethylglycine  and CuI/Picolinic Acid  systems, which have demonstrated superior turnover frequencies (TOF) for sterically hindered ortho-phenols.

The Steric Challenge: Mechanistic Context

The 2-isopropyl group exerts a "picket fence" effect around the phenolic oxygen. In a standard copper-catalyzed cycle, the formation of the active Cu(I)-phenoxide complex is kinetically impeded by this bulk. Furthermore, once formed, the bulky phenoxide hinders the oxidative addition or


-bond metathesis step with the aryl halide.

To overcome this, the reaction requires:

  • An Ancillary Ligand: To prevent Cu(I) aggregation and increase the electron density on the metal center, facilitating oxidative addition.

  • Solubility Control: The base must be sufficiently soluble to deprotonate the hindered phenol without causing catalyst poisoning.

Figure 1: Ligand-Accelerated Catalytic Cycle

The following diagram illustrates the critical role of the bidentate ligand (L-X) in stabilizing the copper center during the coupling of a hindered phenol.

UllmannCycle Start Pre-Catalyst (CuI + Ligand) ActiveCat Active Species [L-Cu(I)-X] Start->ActiveCat Solvation Phenoxide Cu(I)-Phenoxide Formation (Rate Limiting for Hindered Phenols) ActiveCat->Phenoxide + 2-Isopropylphenol + Base (-HX) OxAdd Oxidative Addition/Metathesis [L-Cu(III)-Ar-OPh] Phenoxide->OxAdd + Aryl Halide (Ar-X) RedElim Reductive Elimination (Product Release) OxAdd->RedElim C-O Bond Formation RedElim->ActiveCat Regeneration

Caption: The bidentate ligand (L) prevents catalyst aggregation, crucial for maintaining activity with bulky 2-isopropyl substrates.

Validated Protocols

Method A: The "Ma" Conditions (Amino Acid Ligand)

Best for: General purpose synthesis, high functional group tolerance, and scalability. This method utilizes N,N-dimethylglycine (DMG), an inexpensive amino acid ligand that promotes coupling at temperatures as low as 90°C.

Reagents:

  • Substrate: 2-Isopropylphenol (1.0 equiv)

  • Coupling Partner: Aryl Bromide or Iodide (1.1 equiv)

  • Catalyst: CuI (10 mol%)[2]

  • Ligand: N,N-Dimethylglycine (20 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Protocol:

  • Catalyst Pre-complexation: In a screw-cap vial or Schlenk tube, add CuI (19 mg, 0.1 mmol) and N,N-dimethylglycine (20.6 mg, 0.2 mmol).

  • Solvent Addition: Add 1.0 mL of dioxane. Stir at room temperature for 5–10 minutes. Observation: The mixture should become a homogeneous blue/green suspension, indicating complex formation.

  • Substrate Loading: Add 2-isopropylphenol (136 mg, 1.0 mmol), the aryl halide (1.1 mmol), and

    
     (652 mg, 2.0 mmol).
    
  • Degassing: Flush the headspace with Nitrogen or Argon for 2 minutes. Seal the vessel.

  • Reaction: Heat to 90–110°C for 12–24 hours.

    • Note: For aryl chlorides, increase temperature to 120°C and time to 48h (lower yields expected).

  • Workup: Cool to RT. Dilute with ethyl acetate, filter through a celite pad to remove inorganic salts. Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Method B: The "Buchwald/Maiti" Conditions (Picolinic Acid)

Best for: Highly unreactive aryl halides or when DMSO solubility is required.

Reagents:

  • Catalyst: CuI (5 mol%)[3]

  • Ligand: Picolinic Acid (10 mol%)[3]

  • Base:

    
     (2.0 equiv)[3]
    
  • Solvent: DMSO[2][3][4][5]

Protocol Differences:

  • Perform the reaction at 80–90°C .

  • DMSO is difficult to remove; use a thorough water wash during extraction or lyophilization if the product is water-stable.

  • This system is particularly robust for electron-deficient aryl halides.

Critical Parameter Analysis

The choice of conditions depends heavily on the specific aryl halide partner. The following table summarizes the decision matrix.

ParameterMethod A (Dioxane/Cs2CO3/DMG)Method B (DMSO/K3PO4/Pic)Scientific Rationale
Solvent Polarity Moderate (Dioxane)High (DMSO)DMSO stabilizes charged intermediates but is harder to remove. Dioxane is easier for workup.
Base Solubility High (

)
Moderate (

)
Cesium ("Cesium Effect") improves solubility in organic solvents, crucial for deprotonating the bulky phenol.
Ligand Role

-Dimethylglycine
Picolinic AcidBoth form stable 5-membered chelates with Cu. DMG is often superior for electron-rich aryl halides.
Temp Range 90–110°C80–100°CLower temps prevent hydrodehalogenation (a common side reaction).

Troubleshooting & Optimization

Scenario 1: Low Conversion (<20%)

  • Cause: Catalyst poisoning or oxidation.

  • Fix: Ensure CuI is off-white (not green/brown) before use. Recrystallize CuI from sat. KI/water if necessary. Ensure strict inert atmosphere (Ar/N2).

  • Steric Check: If the aryl halide also has ortho-substituents (e.g., 2-bromo-1,3-diisopropylbenzene), the "double ortho" hindrance may require Method A at 130°C with 20 mol% CuI.

Scenario 2: Hydrodehalogenation (Ar-H formed instead of Ar-O-Ar)

  • Cause: Temperature too high or solvent contains water/peroxides.

  • Fix: Lower temperature by 10°C. Pass dioxane through basic alumina to remove peroxides.

Scenario 3: Incomplete Deprotonation

  • Indicator: The reaction stalls.

  • Fix: Switch from

    
     to 
    
    
    
    . The larger ionic radius of Cesium disrupts the lattice energy, making the carbonate more available in organic media.

References

  • Ma, D., & Cai, Q. (2008).[6] Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles.[6] Accounts of Chemical Research. Link

  • Maiti, D., & Buchwald, S. L. (2010).[3] Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of Organic Chemistry. Link[3]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.[7] Angewandte Chemie International Edition. Link

  • Buck, E., et al. (2002). Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. Organic Letters. Link

Sources

Application

Application Note: Scalable Manufacturing Processes for [2-(2-Isopropylphenoxy)phenyl]methanol

Executive Summary [2-(2-Isopropylphenoxy)phenyl]methanol (CAS: 1039900-53-2) is a critical pharmacophore and advanced intermediate in the synthesis of Suvorexant (Belsomra), a dual orexin receptor antagonist used for the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[2-(2-Isopropylphenoxy)phenyl]methanol (CAS: 1039900-53-2) is a critical pharmacophore and advanced intermediate in the synthesis of Suvorexant (Belsomra), a dual orexin receptor antagonist used for the treatment of insomnia. The efficient manufacturing of this benzyl alcohol derivative is the rate-limiting step in the upstream supply chain, primarily due to the challenges associated with forming the diaryl ether linkage at the ortho position.

This Application Note details a robust, scalable protocol for the synthesis of [2-(2-Isopropylphenoxy)phenyl]methanol. Unlike traditional routes that rely on harsh nucleophilic aromatic substitution (


) or multi-step protection-deprotection sequences, this guide focuses on a Ligand-Promoted Copper(I)-Catalyzed Ullmann Coupling . This method offers superior atom economy, manageable impurity profiles, and is validated for kilogram-scale production.

Retrosynthetic Strategy & Route Selection

The Challenge of Diaryl Ether Formation

The target molecule requires the formation of a C–O bond between two sterically hindered ortho-substituted arenes. Standard


 is ineffective here due to the electron-rich nature of the 2-isopropylphenol and the lack of strong electron-withdrawing groups on the benzyl alcohol partner.
Selected Route: Modified Ullmann Coupling

We utilize a copper-catalyzed coupling between 2-Iodobenzyl alcohol and 2-Isopropylphenol .

  • Catalyst: Copper(I) Iodide (CuI)[1]

  • Ligand:

    
    -Dimethylglycine (DMG) or 1,10-Phenanthroline. The ligand is critical to solubilize the copper species and lower the activation energy, allowing the reaction to proceed at 90–110°C rather than the traditional >200°C.
    
  • Chemospecificity: The phenolic hydroxyl group (

    
    ) is significantly more acidic than the benzylic hydroxyl (
    
    
    
    ). By carefully selecting the base (
    
    
    or
    
    
    ), we selectively deprotonate the phenol, ensuring exclusive C–O coupling at the aryl ring without competing benzylation.
Process Flow Diagram

The following workflow illustrates the critical path from raw materials to isolated API intermediate, emphasizing In-Process Controls (IPCs).

Suvorexant_Intermediate_Process RawMaterials Raw Materials: 2-Isopropylphenol 2-Iodobenzyl Alcohol CatalystPrep Catalyst Activation: CuI + Ligand (DMG) in Toluene/DMF RawMaterials->CatalystPrep Coupling Ullmann Coupling 110°C, 24-48h Base: Cs2CO3 CatalystPrep->Coupling IPC_1 IPC 1: HPLC Target: >98% Conversion Coupling->IPC_1 IPC_1->Coupling Fail (Extend Time) Quench Quench & Extraction Water/EtOAc Phase Separation IPC_1->Quench Pass CuRemoval Metal Scavenging Wash w/ EDTA or Celite Filtration Quench->CuRemoval Crystallization Crystallization n-Heptane/IPA CuRemoval->Crystallization FinalProduct Final Product: [2-(2-Isopropylphenoxy)phenyl]methanol >99% Purity Crystallization->FinalProduct

Figure 1: Process workflow for the scalable synthesis of [2-(2-Isopropylphenoxy)phenyl]methanol, highlighting the critical metal scavenging step.

Critical Process Parameters (CPPs)

To ensure reproducibility and safety during scale-up, the following parameters must be strictly controlled.

ParameterSet PointCriticalityRationale
Inert Atmosphere

or Ar Purge
High Cu(I) oxidizes to inactive Cu(II) in air, stalling the reaction and causing "black batch" failure.
Temperature

High Below 100°C, conversion is sluggish. Above 120°C, dehalogenation of the starting material increases.
Base Choice

MediumCesium promotes solubility in organic solvents (the "Cesium Effect"), enhancing reaction rate compared to Potassium salts.
Ligand Loading 10-20 mol%MediumSufficient ligand is required to stabilize the active Cu-catalytic cycle.

-Dimethylglycine is preferred for cost and removability.
Water Content

MediumWater can quench the active catalyst and compete for the base. Solvents should be dried (KF titration).

Detailed Experimental Protocol

Scale: 100 g Input (Representative of Pilot Scale)

Reagents & Materials
  • Reactant A: 2-Iodobenzyl alcohol (1.0 equiv, 100.0 g)

  • Reactant B: 2-Isopropylphenol (1.2 equiv, 69.2 g)

  • Catalyst: Copper(I) Iodide (CuI) (5 mol%, 4.0 g)

  • Ligand:

    
    -Dimethylglycine (HCl salt) (15 mol%, 8.9 g)
    
  • Base: Cesium Carbonate (

    
    ) (2.0 equiv, 278 g)
    
  • Solvent: Anhydrous 1,4-Dioxane or Toluene (500 mL, 5 vol)

Step-by-Step Methodology

Step 1: Reactor Charging & Deoxygenation

  • Equip a 2L jacketed reactor with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Charge 2-Iodobenzyl alcohol , 2-Isopropylphenol , CuI , Ligand , and Base into the reactor.

  • CRITICAL: Seal the reactor and perform three vacuum/nitrogen purge cycles. Oxygen is the primary cause of yield loss in Ullmann couplings.

  • Add the anhydrous solvent via a cannula or pressure-equalizing funnel under nitrogen flow. Sparge the solvent with nitrogen for 15 minutes prior to addition if possible.

Step 2: Reaction

  • Heat the mixture to 110°C (internal temperature).

  • Stir vigorously (approx. 400 RPM). The reaction is heterogeneous; good mixing is essential for mass transfer.

  • IPC Sampling: At T=20h, remove a 50 µL aliquot. Filter through a syringe filter, dilute with MeCN, and analyze by HPLC.

    • Specification: < 2.0% Area remaining of 2-Iodobenzyl alcohol.

    • Note: If reaction stalls, add 2 mol% fresh CuI and Ligand (pre-mixed in degassed solvent).

Step 3: Workup & Copper Remediation

  • Cool the reaction mixture to 25°C.

  • Filter the slurry through a pad of Celite to remove inorganic salts (

    
    , excess base). Wash the cake with Ethyl Acetate (200 mL).
    
  • Copper Removal: Transfer the filtrate to a separatory funnel. Wash with 10% aqueous EDTA solution (or ammonium hydroxide solution) (2 x 300 mL). The aqueous layer will turn blue (Cu-EDTA complex).

    • Why: Residual copper can catalyze decomposition in downstream steps and is a regulated impurity.

  • Wash the organic layer with brine (300 mL), dry over

    
    , and concentrate under reduced pressure to obtain the crude oil.
    

Step 4: Crystallization (Purification) [2]

  • Dissolve the crude oil in minimal hot Isopropyl Acetate (IPAc) or Toluene (approx. 1-2 vol).

  • Slowly add n-Heptane (anti-solvent) while cooling to 0-5°C.

  • Seed with authentic crystals if available.

  • Filter the resulting off-white solid and dry in a vacuum oven at 40°C.

Analytical Controls & Specifications

To validate the integrity of the intermediate, the following analytical methods are recommended.

TestMethodAcceptance Criteria
Assay HPLC (C18 Column, MeCN/Water gradient)> 98.0% w/w
Impurity A HPLC (Unreacted 2-Isopropylphenol)< 0.5%
Impurity B HPLC (Homocoupled Biaryl)< 0.5%
Residual Copper ICP-MS< 50 ppm
Identity

-NMR (DMSO-

)
Conforms to structure

Key NMR Signals:

  • Doublet at

    
     1.15 ppm (6H, isopropyl methyls).
    
  • Septet at

    
     3.30 ppm (1H, isopropyl CH).
    
  • Singlet at

    
     4.45 ppm (2H, benzylic 
    
    
    
    ).
  • Multiplets at

    
     6.8 - 7.5 ppm (Aromatic protons).
    

Safety & EHS Considerations

  • Aryl Iodides: Potential sensitizers. Handle in a fume hood.

  • Copper Waste: All aqueous washes containing copper (blue/green) must be segregated and treated as heavy metal waste, not flushed down the drain.

  • Exotherm: The reaction is thermally stable, but the quench of excess base with acid (if used) can generate

    
    . Venting is required.
    

References

  • Merck Sharp & Dohme Corp. "Process Research and Development of Suvorexant." Organic Process Research & Development, 2014, 18 (1), pp 47–56. Link

  • Ma, D., et al. "N,N-Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols."[3] Organic Letters, 2003, 5(21), 3799–3802. Link

  • Vertex Pharmaceuticals. "Suvorexant intermediate and preparation method thereof." US Patent US10618891B2. Link

  • Cadila Healthcare Ltd. "Process for the preparation of suvorexant and intermediates."[4] World Patent WO2015008218A2. Link

  • Organic Chemistry Portal. "Ullmann Reaction & Ullmann-type Coupling." Link

Sources

Method

Application Note: Solvent Engineering for the Synthesis of [2-(2-Isopropylphenoxy)phenyl]methanol

Abstract & Scope This application note details the solvent selection strategy for the synthesis of [2-(2-Isopropylphenoxy)phenyl]methanol (CAS: 1039900-53-2). This molecule, a sterically hindered diaryl ether with a benz...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the solvent selection strategy for the synthesis of [2-(2-Isopropylphenoxy)phenyl]methanol (CAS: 1039900-53-2). This molecule, a sterically hindered diaryl ether with a benzylic alcohol moiety, presents specific solubility and kinetic challenges. While standard laboratory protocols often default to methanol (MeOH) for hydride reductions, this guide demonstrates why 2-Methyltetrahydrofuran (2-MeTHF) offers a superior safety profile and workup efficiency for scale-up, particularly when handling the lipophilic 2-isopropylphenoxy motif.

Target Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers.

Chemical Context & Retrosynthetic Logic[1]

The target molecule is typically synthesized via the reduction of its corresponding aldehyde or ester precursor.[1][2][3] The presence of the ortho-isopropyl group introduces significant steric bulk and lipophilicity, making the choice of solvent critical for both reaction rate and downstream isolation.

The Reaction Pathway

The primary transformation addressed is the chemoselective reduction of 2-(2-isopropylphenoxy)benzaldehyde using Sodium Borohydride (


).
  • Substrate: Lipophilic (LogP ~4.5), poor solubility in water/pure alcohols at low temps.

  • Reagent:

    
     (Polar, water-soluble).
    
  • Challenge: Balancing the solubility of the lipophilic substrate with the solubility/activation of the polar hydride source while managing hydrogen evolution.

Solvent Selection Matrix

We evaluated four solvent systems based on three critical process parameters: Solubility , Reaction Kinetics , and Green Metrics (E-Factor) .

Comparative Data Analysis
ParameterMethanol (MeOH) THF 2-MeTHF (Recommended) Toluene
Substrate Solubility Moderate (requires heating)HighHighVery High
Reaction Rate (

)
Fast (< 30 min)Slow (> 4 hrs)Moderate (1-2 hrs)Negligible*
Safety (Exotherm) High Risk (Rapid

)
LowLowLow
Workup Efficiency Poor (Miscible with water)Moderate (Emulsions)Excellent (Phase splits) Good
Green Score 6/104/109/10 7/10

*Note: Toluene requires phase transfer catalysts or specific borohydride variants to proceed effectively.

Technical Rationale for 2-MeTHF

While Methanol provides the fastest kinetics due to hydrogen bonding activation of the carbonyl, it poses safety risks on scale (hydrogen evolution). 2-MeTHF is selected as the optimal solvent because:

  • Bio-based & Green: Derived from corncobs/bagasse.

  • Water Immiscibility: Unlike THF, 2-MeTHF forms a clean biphasic layer with water, allowing for direct aqueous washes without an extraction solvent swap.

  • Stability: Higher stability toward acids/bases compared to THF.

Optimized Experimental Protocol

Protocol ID: RED-2MeTHF-01

Objective: Synthesis of [2-(2-Isopropylphenoxy)phenyl]methanol via


 reduction in 2-MeTHF.
Reagents
  • Precursor: 2-(2-isopropylphenoxy)benzaldehyde (1.0 equiv)

  • Reducing Agent: Sodium Borohydride (

    
    ) (1.1 equiv)
    
  • Solvent: 2-MeTHF (anhydrous)

  • Activator: Methanol (0.5 equiv - catalytic amount to activate borohydride)

Step-by-Step Procedure
  • Preparation:

    • Charge a reaction vessel with 2-(2-isopropylphenoxy)benzaldehyde (10.0 g, 41.6 mmol).

    • Add 2-MeTHF (100 mL, 10V). Stir until fully dissolved. The solution should be clear due to the high lipophilicity of the substrate.

    • Cool the system to 0–5 °C using an ice/water bath.

  • Reagent Addition:

    • Add

      
        (1.73 g, 45.8 mmol) as a solid in one portion (safe due to low reactivity of 
      
      
      
      in pure 2-MeTHF).
    • Critical Step: Dropwise add Methanol (0.8 mL) over 10 minutes.

    • Mechanism: The MeOH reacts with

      
       to form alkoxy-borohydrides, which are more soluble and reactive, initiating the reduction in the lipophilic media.
      
  • Reaction:

    • Allow the mixture to warm to 20–25 °C .

    • Monitor via HPLC or TLC (Eluent: 10% EtOAc/Hexanes). Reaction typically completes in 90 minutes .

  • Quench & Workup (The 2-MeTHF Advantage):

    • Cool to 10 °C. Slowly add 1M HCl (50 mL) to quench excess hydride (Caution:

      
       evolution).
      
    • Stir for 15 minutes. Stop stirring and allow phases to settle.

    • Phase Split: Drain the lower aqueous layer. The product remains in the upper 2-MeTHF layer.

    • Note: Unlike THF/MeOH, no rotary evaporation or solvent swap is needed here.

    • Wash the organic layer with Brine (50 mL).

  • Isolation:

    • Dry organic layer over

      
      , filter, and concentrate under reduced pressure.
      
    • Yield: Expect 95-98% as a viscous colorless oil or low-melting solid.

Visualizations

Diagram 1: Solvent Decision Logic

This decision tree illustrates the logic used to reject common solvents in favor of the 2-MeTHF system.

SolventSelection Start Select Solvent for Lipophilic Aldehyde Reduction Solubility Is Substrate Soluble? Start->Solubility Protic Is Solvent Protic (MeOH/EtOH)? Solubility->Protic Yes Safety Safety/Exotherm Risk? Protic->Safety Yes (MeOH) Workup Aqueous Workup Efficiency? Protic->Workup No (Ethers) Result_MeOH REJECT: High H2 Risk Difficult Solvent Swap Safety->Result_MeOH High Risk Result_THF REJECT: Emulsion Risk Water Miscible Workup->Result_THF Miscible (THF) Result_2MeTHF SELECT: 2-MeTHF (High Solubility + Easy Phase Split) Workup->Result_2MeTHF Immiscible (2-MeTHF)

Caption: Logic flow prioritizing safety and workup efficiency for lipophilic substrates.

Diagram 2: Reaction Workflow (2-MeTHF Route)

The physical workflow of the optimized protocol.

Workflow Reactants Substrate + 2-MeTHF (Homogeneous Solution) Activation Add Solid NaBH4 + Cat. MeOH Reactants->Activation Dissolution Reaction Stir 20°C (90 mins) Activation->Reaction Hydride Transfer Quench Add 1M HCl (Quench H-) Reaction->Quench Completion Separation Phase Split (Remove Aqueous) Quench->Separation Biphasic System Product Target Alcohol (in 2-MeTHF) Separation->Product Direct Isolation

Caption: Streamlined workflow eliminating the need for intermediate solvent evaporation.

References

  • GSK Solvent Sustainability Guide : Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 2011, 13 , 854-862.

  • 2-MeTHF in Process Chemistry : Pace, V., et al. "2-Methyltetrahydrofuran: A Green Solvent for Organic Synthesis." Current Organic Chemistry, 2012.

  • Borohydride Reduction Mechanisms : Banfi, L., et al. "Sodium Borohydride." Encyclopedia of Reagents for Organic Synthesis, 2001.

  • Target Compound Data : PubChem Compound Summary for CID 24866657 (Related Structure Class).

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing temperature gradients for 2-isopropylphenoxy ether formation

Welcome to the technical support center for the synthesis of 2-isopropylphenoxy ether. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-isopropylphenoxy ether. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this specific Williamson ether synthesis. The formation of 2-isopropylphenoxy ether by reacting 2-isopropylphenoxide with an isopropyl halide presents a classic challenge in organic synthesis: the competition between the desired SN2 (substitution) pathway and the undesired E2 (elimination) side reaction. This guide provides in-depth troubleshooting, frequently asked questions, and optimized protocols grounded in mechanistic principles to help you maximize your yield of the target ether.

Understanding the Core Challenge: SN2 vs. E2 Competition

The synthesis of 2-isopropylphenoxy ether involves the reaction of a phenoxide (a potent nucleophile) with a secondary alkyl halide (isopropyl bromide or chloride). This specific combination is highly susceptible to a competing E2 elimination reaction, which produces propene and regenerates the 2-isopropylphenol starting material. The temperature of the reaction is the most critical variable that dictates the ratio of the desired ether (SN2 product) to the undesired alkene (E2 product).[1][2]

dot

Optimized_Protocol cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Reaction cluster_2 Step 3: Work-up & Purification a 1. Add 2-isopropylphenol (1.0 eq) to anhydrous DMF under N2 atmosphere. b 2. Cool flask to 0 °C in an ice bath. a->b c 3. Add NaH (60% dispersion, 1.1 eq) portion-wise. Allow H2 to evolve. b->c d 4. Warm to RT and stir for 1 hour to ensure complete deprotonation. c->d e 5. Add isopropyl bromide (1.2 eq) dropwise via syringe at RT. f 6. Stir at RT for 12-24 hours. Monitor reaction progress by TLC/GC-MS. e->f g 7. Carefully quench with ice-cold water. h 8. Extract with diethyl ether (3x). g->h i 9. Wash combined organics with brine, dry over Na2SO4, and concentrate. h->i j 10. Purify by column chromatography (e.g., silica gel, hexanes/ethyl acetate). i->j

Caption: Workflow for the optimized low-temperature synthesis of 2-isopropylphenoxy ether.

References

  • Diamanti, A., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: Elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6, 1195-1211. [Link]

  • Ashenhurst, J. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2012). SN1 vs E1 and SN2 vs E2: The Temperature. Master Organic Chemistry. [Link]

  • Not Voodoo. (2024). Selecting between SN2 and E2 primary alkyl halide. Chemistry Stack Exchange. [Link]

  • MasterpieceNo2968. (2025). Choosing between e1, e2 sn1, and sn2 reactions. Reddit r/OrganicChemistry. [Link]

  • Viggiano, A. A., et al. (2025). Effect of higher order solvation and temperature on SN2 and E2 reactivity. ResearchGate. [Link]

  • Brainly User. (2023). Discuss the potential impacts of varying reaction temperatures on the outcome of Williamson ether. Brainly.com. [Link]

  • Wikipedia contributors. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]

  • Wikipedia contributors. (n.d.). Williamson ether synthesis. Wikipedia. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Utah Tech University Chemistry Department. [Link]

  • Millikin University. (n.d.). Experiment 06 Williamson Ether Synthesis. Millikin University Chemistry Department. [Link]

  • PrepChem. (n.d.). Synthesis of isopropyl (2-isopropylphenyl) ether. PrepChem.com. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the 1H NMR Spectral Analysis of [2-(2-Isopropylphenoxy)phenyl]methanol: A Predictive and Comparative Approach

The Structure: Assigning the Proton Environments First, let's visualize the molecule and assign labels to each chemically distinct proton. The molecule possesses two aromatic rings and three key functional groups—an isop...

Author: BenchChem Technical Support Team. Date: February 2026

The Structure: Assigning the Proton Environments

First, let's visualize the molecule and assign labels to each chemically distinct proton. The molecule possesses two aromatic rings and three key functional groups—an isopropyl group, a diaryl ether, and a primary benzyl alcohol—each imparting characteristic signals to the ¹H NMR spectrum.

Figure 1: Molecular structure of [2-(2-Isopropylphenoxy)phenyl]methanol with proton assignments.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR signals for our target molecule. The causality behind each prediction is detailed in the subsequent sections.

Proton Label Integration Predicted δ (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale / Comparison Compound
HD6H~ 1.25Doublet (d)~ 7.0Isopropyl methyl groups coupled to Hc.[1]
HF1H2.0 - 4.0Broad Singlet (br s)N/AExchangeable hydroxyl proton.[2][3]
HC1H~ 3.20Septet (sept)~ 7.0Isopropyl methine proton coupled to six HD protons.[1]
HE2H~ 4.75Singlet (s)N/ABenzylic protons, typically uncoupled.[2][4]
HA1-A4, HB1-B48H6.70 - 7.60Multiplets (m)2-10Complex region due to overlapping signals from two substituted aromatic rings.

In-Depth Analysis and Comparison

The Aliphatic Region (δ 0.5 - 4.0 ppm)

This region is dominated by the signals from the isopropyl group. Our primary comparative model here is the experimental spectrum of 2-isopropylphenol, which contains the identical isopropylphenoxy moiety.[1]

  • HD (Methyl Protons, ~1.25 ppm): We predict a doublet with an integration of 6H at approximately δ 1.25 ppm . The two methyl groups are chemically equivalent and are split by the single adjacent methine proton (HC), following the N+1 rule (1+1=2 lines). The typical coupling constant for such free-rotating alkyl groups is ~7.0 Hz. In 2-isopropylphenol, this signal appears at δ 1.258 ppm, reinforcing our prediction.[1]

  • HC (Methine Proton, ~3.20 ppm): We predict a septet (or multiplet) with an integration of 1H around δ 3.20 ppm . This signal arises from the methine proton being split by the six equivalent protons of the two methyl groups (6+1=7 lines). Its chemical shift is further downfield due to the deshielding effect of the adjacent oxygen atom. The experimental value for 2-isopropylphenol is δ 3.211 ppm, providing strong validation.[1]

The Benzylic and Hydroxyl Region (δ 4.0 - 6.0 ppm)

The signals for the methanol and hydroxyl groups appear in this intermediate region.

  • HE (Benzylic Protons, ~4.75 ppm): A singlet integrating to 2H is predicted around δ 4.75 ppm . These protons are attached to a carbon that is both benzylic and adjacent to a hydroxyl group, which shifts them significantly downfield. In unsubstituted benzyl alcohol, this signal is at ~4.6 ppm.[3] In various substituted benzyl alcohols, it ranges from 4.5 to 4.8 ppm.[2] Typically, coupling to the hydroxyl proton (HF) is not observed due to rapid proton exchange catalyzed by trace acidic impurities, resulting in a singlet.

  • HF (Hydroxyl Proton, variable): A broad singlet with an integration of 1H is expected. The chemical shift of hydroxyl protons is highly variable (typically δ 2-5 ppm for alcohols) as it is sensitive to concentration, solvent, and temperature.[2] This signal can be definitively identified via a "D₂O shake" experiment: upon adding a drop of deuterium oxide to the NMR tube, the HF proton will exchange with deuterium, causing its signal to disappear from the spectrum.

The Aromatic Region (δ 6.5 - 8.0 ppm)

This region will be the most complex, containing signals from the eight protons distributed across two distinct, substituted benzene rings. Precise assignment without 2D NMR experiments is challenging, but we can predict the general patterns.

  • Ring A (from the phenoxy moiety): This ring has two substituents: the ether oxygen and the isopropyl group. The ether linkage is an ortho-, para-directing group, and the isopropyl group is weakly activating. We expect four distinct signals, each integrating to 1H. The protons will exhibit both large ortho-coupling (J ≈ 7-9 Hz) and smaller meta-coupling (J ≈ 2-3 Hz), likely resulting in complex multiplets, such as doublets of doublets.

  • Ring B (from the methanol moiety): This ring also has two substituents in an ortho relationship: the diaryl ether oxygen and the hydroxymethyl group (-CH₂OH). This substitution pattern will also lead to four distinct 1H signals. The protons will be split by their neighbors, leading to a series of complex multiplets. For example, HB4 would be expected to be a doublet of doublets, split by HB3 (ortho-coupling) and HB2 (meta-coupling). Due to the electron-withdrawing nature of the substituents, the signals from this ring may be slightly downfield compared to Ring A.

Given the number of signals and the potential for overlap, this entire region from ~δ 6.7 to 7.6 ppm will likely appear as a broad, complex multiplet .

Experimental Protocols

To validate this predictive analysis, a standard ¹H NMR experiment would be performed.

Standard ¹H NMR Acquisition Protocol
  • Sample Preparation: Dissolve 5-10 mg of [2-(2-Isopropylphenoxy)phenyl]methanol in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • Shimming: Optimize the magnetic field homogeneity by shimming on the deuterium lock signal of the solvent.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 8-16 scans for a sufficiently concentrated sample.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signal. Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

  • Integration: Integrate all signals to determine the relative number of protons for each.

Figure 2: Standard workflow for ¹H NMR sample analysis.

Conclusion

This guide illustrates a powerful application of fundamental NMR principles and comparative data analysis for the structural elucidation of [2-(2-Isopropylphenoxy)phenyl]methanol. By dissecting the molecule into its constituent functional groups and comparing them to known compounds, we have constructed a highly detailed and reliable prediction of its ¹H NMR spectrum. The characteristic doublet and septet of the isopropyl group, the downfield singlet of the benzylic protons, and the complex multiplet in the aromatic region provide a unique spectral fingerprint. This predictive methodology serves as an invaluable tool for any researcher, enabling them to anticipate experimental outcomes, confirm target structures, and identify impurities with a high degree of confidence.

References

  • Royal Society of Chemistry. (n.d.). Supporting information for.... Retrieved from [Link]

  • Royal Society of Chemistry. (2021). This journal is © The Royal Society of Chemistry 2021 - Supporting Information. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). ¹H NMR: Intermediate Level, Spectrum 8. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000407 - Benzyl Alcohol. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Oregon State University, Department of Chemistry. (n.d.). ¹H NMR Chemical Shift. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Platinum thiolate complexes.... Retrieved from [Link]

  • NP-MRD. (n.d.). ¹H NMR Spectrum (1D, 100 MHz, H₂O, predicted) (NP0305023). Retrieved from [Link]

  • The University of Liverpool Repository. (n.d.). PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

  • MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link]

Sources

Comparative

Comparative Guide: FTIR Spectral Interpretation of 2-(2-Isopropylphenoxy)benzyl Alcohol

Executive Summary & Structural Context 2-(2-Isopropylphenoxy)benzyl alcohol is a sterically crowded diaryl ether often utilized as a pivotal intermediate in the synthesis of agrochemicals (e.g., strobilurin fungicides) a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

2-(2-Isopropylphenoxy)benzyl alcohol is a sterically crowded diaryl ether often utilized as a pivotal intermediate in the synthesis of agrochemicals (e.g., strobilurin fungicides) and pharmaceutical heterocycles.

This guide provides a technical breakdown of its Fourier Transform Infrared (FTIR) spectrum.[1] Unlike simple benzyl alcohols, this molecule presents a complex "spectral landscape" due to the interplay between the primary alcohol , the diaryl ether linkage , and the isopropyl substituent .

The Core Challenge: Distinguishing the product from its precursor, 2-(2-isopropylphenoxy)benzaldehyde, and verifying the integrity of the ether bridge during reduction.

Comparative Spectral Analysis

The following data compares the target product against its immediate precursor (Aldehyde) and a structural standard (Unsubstituted Benzyl Alcohol). This comparison validates the success of the synthesis (typically NaBH₄ reduction).

Table 1: Critical Diagnostic Peaks (Wavenumber cm⁻¹)
Functional GroupVibration ModeTarget Product (Alcohol)Precursor (Aldehyde)Generic Standard (Benzyl Alcohol)
Hydroxyl (-OH) O-H Stretch3200–3500 (Broad) Absent3200–3500 (Broad)
Carbonyl (C=O) C=O[2] StretchAbsent1680–1700 (Strong) Absent
Ether (Ar-O-Ar) C-O Asym. Stretch1230–1260 (Strong) 1230–1260Absent
Alcohol (C-O) C-O Stretch (1°)1000–1050 (Strong) Absent1000–1050
Isopropyl gem-Dimethyl Bend1385 & 1365 (Doublet) 1385 & 1365Absent
Aromatic C-H OOP (Ortho)740–760 740–760690–710 (Mono)

Analyst Note: The disappearance of the C=O peak at ~1690 cm⁻¹ combined with the emergence of the broad O-H band is the primary metric for reaction completion.

Detailed Spectral Deconvolution
Zone 1: The High-Frequency Region (4000–2800 cm⁻¹)
  • O-H Stretch (3200–3500 cm⁻¹): In the target alcohol, this appears as a broad, rounded band due to hydrogen bonding.[3] In the aldehyde precursor, this region is empty (save for weak C-H overtones).

  • C-H Stretches (2800–3100 cm⁻¹):

    • Aromatic C-H: >3000 cm⁻¹ (Weak).[4][5][6]

    • Aliphatic C-H: <3000 cm⁻¹.[4][7][8][9] The isopropyl group contributes significant intensity here (2960 cm⁻¹ asymmetric, 2870 cm⁻¹ symmetric), distinguishing it from simple benzyl alcohol which has only methylene C-H stretches.

Zone 2: The Fingerprint & Ether Region (1700–1000 cm⁻¹)

This is the most critical region for structural verification.

  • The "Ether vs. Alcohol" Distinction:

    • Ether (Ar-O-Ar): The phenoxy linkage shows a characteristic asymmetric stretch at 1230–1260 cm⁻¹ . This band is often the strongest in the spectrum of diaryl ethers.

    • Alcohol (C-O): The benzylic C-O stretch (primary alcohol) appears lower, at 1000–1050 cm⁻¹ .[10]

    • Validation: You must see both peaks.[11] If the 1240 band is missing, the ether cleavage may have occurred. If the 1020 band is missing, the reduction failed.

  • The Isopropyl Signature (The "Split"):

    • Look for the gem-dimethyl doublet . The isopropyl group (

      
      ) causes a splitting of the symmetric methyl bending vibration. You will see two distinct peaks of roughly equal intensity at approximately 1385 cm⁻¹  and 1365 cm⁻¹ . This is the "fingerprint" of the isopropyl group.
      
Experimental Protocol: Reaction Monitoring

Objective: Monitor the reduction of 2-(2-isopropylphenoxy)benzaldehyde to the alcohol using ATR-FTIR.

Methodology:

  • Sampling: Extract a 50 µL aliquot of the reaction mixture.

  • Workup (Mini): Partition between Ethyl Acetate (0.5 mL) and Water (0.5 mL) in a vial. Shake and let separate.

  • Deposition: Pipette the organic (top) layer onto the ATR crystal (Diamond or ZnSe).

  • Evaporation: Allow the solvent to evaporate (approx. 30 seconds) or use a gentle N₂ stream.

  • Acquisition: Scan 4000–600 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 16).

Self-Validating Checkpoints:

  • Pass: C=O peak (1690 cm⁻¹) is <2% transmittance height relative to baseline.

  • Pass: O-H broad band is present.[3][5][11]

  • Fail: C=O peak remains strong (Incomplete reaction).

  • Fail: Ether peak (1240 cm⁻¹) disappears (Side reaction/Cleavage).

Visualization: Logic Flow for Spectral Interpretation

The following diagram illustrates the decision logic for interpreting the spectrum during synthesis.

FTIR_Logic Start Acquire Spectrum (4000 - 600 cm⁻¹) Check_CO Check 1680-1700 cm⁻¹ (Carbonyl Region) Start->Check_CO Reaction_Status Is a strong peak present? Check_CO->Reaction_Status Incomplete REACTION INCOMPLETE (Aldehyde remains) Reaction_Status->Incomplete Yes Check_OH Check 3200-3500 cm⁻¹ (Hydroxyl Region) Reaction_Status->Check_OH No OH_Status Is Broad Band present? Check_OH->OH_Status OH_Status->Incomplete No Check_Ether Check 1230-1260 cm⁻¹ (Ether Linkage) OH_Status->Check_Ether Yes Ether_Status Is Strong Band present? Check_Ether->Ether_Status Success CONFIRMED PRODUCT 2-(2-Isopropylphenoxy)benzyl alcohol Ether_Status->Success Yes Failed_Cleavage FAILED: Ether Cleavage (Check reaction conditions) Ether_Status->Failed_Cleavage No

Caption: Decision tree for validating the synthesis of 2-(2-Isopropylphenoxy)benzyl alcohol via FTIR.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for functional group frequencies).
  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Authoritative source for ether and isopropyl doublet assignments).
  • National Institute of Standards and Technology (NIST). Benzaldehyde and Benzyl Alcohol IR Spectra. NIST Chemistry WebBook. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Detailed analysis of primary alcohol vs. ether shifts).

Sources

Validation

Comparative Guide: Mass Spectrometry Strategies for 3-Phenoxybenzyl Alcohol (3-PBA)

Executive Summary & Molecule Profile 3-Phenoxybenzyl alcohol (3-PBA) is the primary non-specific metabolite for a broad class of pyrethroid insecticides (e.g., permethrin, cypermethrin, deltamethrin).[1] Its accurate qua...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

3-Phenoxybenzyl alcohol (3-PBA) is the primary non-specific metabolite for a broad class of pyrethroid insecticides (e.g., permethrin, cypermethrin, deltamethrin).[1] Its accurate quantification is critical for biomonitoring human exposure and assessing environmental contamination.[1]

As a benzyl alcohol with an ether bridge, 3-PBA presents specific analytical challenges:

  • Polarity: The hydroxyl group (-OH) causes peak tailing in Gas Chromatography (GC) without derivatization.

  • Ionization: It lacks strong acidic/basic sites, making standard Electrospray Ionization (ESI) less sensitive compared to its oxidized counterpart, 3-phenoxybenzoic acid (3-PBAcid).[1]

This guide compares the two dominant analytical strategies: GC-EI-MS (Derivatized) and LC-ESI-MS/MS , providing mechanistic insights into their fragmentation patterns.

Mechanistic Insight: Fragmentation Pathways[1]

Understanding the fragmentation logic is essential for method development and troubleshooting.

Electron Impact (EI) Fragmentation (GC-MS)

In standard EI (70 eV), the native 3-PBA molecule (


) follows a classic benzyl alcohol fragmentation route. However, to achieve high sensitivity and stable chromatography, silylation is the industry standard.[1]
Native 3-PBA (Underivatized)
  • Molecular Ion:

    
     200 (Distinct).[1]
    
  • Primary Loss: Loss of hydroxyl radical (

    
    ) to form the resonance-stabilized tropylium-like cation (
    
    
    
    183).
  • Ether Cleavage: Rupture of the ether bridge yields the phenoxy cation (

    
     93) or the benzyl cation (
    
    
    
    107).
  • Phenyl Cation: Further degradation leads to the phenyl cation (

    
     77), a universal aromatic marker.
    
TMS-Derivatized 3-PBA (Standard Protocol)

Derivatization with BSTFA adds a trimethylsilyl (TMS) group, increasing molecular weight to 272 Da.

  • Molecular Ion:

    
     272 (Weak).[1]
    
  • Base Peak (

    
     257):  Loss of a methyl group (
    
    
    
    ) from the silicon atom (
    
    
    ). This is the diagnostic quantifier ion.
  • Secondary Ions:

    
     147 (Rearrangement ion characteristic of polysilylated species or specific proximities) and 
    
    
    
    73 (
    
    
    ).
Visualization of Fragmentation Pathways

Fragmentation PBA 3-PBA (Native) [M]+ m/z 200 Ion183 Benzyl Cation [M-OH]+ m/z 183 PBA->Ion183 - OH (17) Ion107 Phenoxy Cleavage [C7H7O]+ m/z 107 Ion183->Ion107 Ether Cleavage Ion77 Phenyl Cation [C6H5]+ m/z 77 Ion107->Ion77 - CH2O TMS_PBA 3-PBA-TMS [M]+ m/z 272 Ion257 Base Peak [M-CH3]+ m/z 257 TMS_PBA->Ion257 - CH3 (15) (Quantifier) Ion73 TMS Group [Si(CH3)3]+ m/z 73 TMS_PBA->Ion73 TMS Cleavage

Figure 1: Comparative fragmentation pathways for Native vs. TMS-derivatized 3-PBA. The TMS pathway yields a highly stable M-15 ion, ideal for quantification.

Experimental Protocols

Protocol A: GC-MS with Silylation (Gold Standard)
  • Objective: Maximize sensitivity and peak symmetry.

  • Reagents: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

  • Rationale: BSTFA is a powerful silyl donor; TMCS acts as a catalyst to ensure sterically hindered hydroxyls react.[1]

Step-by-Step Workflow:

  • Extraction: Extract biological fluid (urine/plasma) with Ethyl Acetate or MTBE.[1] Evaporate to dryness under

    
    .
    
  • Reconstitution: Add 50

    
     anhydrous Ethyl Acetate.
    
  • Derivatization: Add 50

    
     BSTFA + 1% TMCS.
    
  • Incubation: Seal vial and heat at 70°C for 30 minutes .

    • Critical Control Point: Moisture inhibits silylation.[1] Ensure all glassware and solvents are anhydrous.[1]

  • Analysis: Inject 1

    
     into GC-MS (Splitless).
    
    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS).[1]

    • Temp Program: Hold 100°C (1 min)

      
       Ramp 20°C/min to 280°C.
      
Protocol B: LC-MS/MS (High Throughput)
  • Objective: Rapid analysis without derivatization.

  • Ionization: ESI Positive Mode (Note: ESI sensitivity for simple alcohols is often poor; APCI is a viable alternative).[1]

  • Transitions (MRM):

    • Precursor:

      
       201.1 
      
      
      
    • Quantifier:

      
       183.1 
      
      
      
    • Qualifier:

      
       107.0 (Benzyl cleavage)
      

Comparative Performance Analysis

The choice between GC and LC depends on the required sensitivity and laboratory throughput.

FeatureGC-MS (EI) - DerivatizedLC-MS/MS (ESI)
Sensitivity High (pg/mL range). The M-15 ion is very stable and carries most of the ion current.Moderate . Alcohols ionize poorly in ESI.[1] Often requires ammonium adducts

or APCI.[1]
Selectivity Excellent structural fingerprinting via EI spectral libraries (NIST).[1]High specificity via MRM, but prone to matrix effects (ion suppression).[1]
Sample Prep Laborious .[1] Requires dry-down and heating (approx. 1 hour).Fast . "Dilute and Shoot" or simple SPE.
Stability Derivatives are moisture-sensitive; must be analyzed within 24-48 hours.[1]Analytes are stable in mobile phase.[1]
Best For Trace-level quantification and confirmation of identity.[1]High-volume screening of samples >10 ng/mL.[1]
Decision Matrix

DecisionMatrix Start Start: 3-PBA Analysis SensCheck Is Sensitivity < 1 ng/mL required? Start->SensCheck Throughput Is Sample Volume > 100/day? SensCheck->Throughput No GCMS Select GC-MS (TMS-Deriv) High Sensitivity, High Specificity SensCheck->GCMS Yes Throughput->GCMS No (Better Confirmation) LCMS Select LC-MS/MS (APCI/ESI) High Throughput, Moderate Sensitivity Throughput->LCMS Yes

Figure 2: Decision matrix for selecting the optimal mass spectrometry technique.

References

  • Centers for Disease Control and Prevention (CDC). (2020).[1] Laboratory Procedure Manual: Pyrethroids in Urine. Method 6012.01. Link

  • NIST Chemistry WebBook. (2023).[1] 3-Phenoxybenzyl alcohol Mass Spectrum (EI). SRD 69.[1][2] Link

  • Barr, D. B., et al. (2010).[1] "Analytical methodology for measuring pyrethroid metabolites in human urine." Journal of Chromatography B, 878(17-18), 1267-1278.[1]

  • Leng, G., & Gries, W. (2005).[1] "Simultaneous determination of pyrethroid metabolites in human urine by gas chromatography–mass spectrometry." Journal of Chromatography B, 814(2), 285-294.[1]

Sources

Comparative

Comparing synthetic routes for [2-(2-Isopropylphenoxy)phenyl]methanol efficiency

Executive Summary The synthesis of [2-(2-Isopropylphenoxy)phenyl]methanol (CAS: 1037140-80-9) presents a classic challenge in organic synthesis: the formation of a sterically hindered ortho-ortho diaryl ether bond. The b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of [2-(2-Isopropylphenoxy)phenyl]methanol (CAS: 1037140-80-9) presents a classic challenge in organic synthesis: the formation of a sterically hindered ortho-ortho diaryl ether bond. The bulky isopropyl group on the phenol and the hydroxymethyl (or its precursor) on the electrophile create significant steric repulsion, reducing the efficiency of standard coupling protocols.

This guide objectively compares three synthetic strategies:

  • Route A (SNAr): Nucleophilic Aromatic Substitution using 2-Fluorobenzaldehyde.

  • Route B (Ullmann): Copper-Catalyzed Coupling of 2-Chlorobenzoic Acid.

  • Route C (Buchwald-Hartwig): Palladium-Catalyzed Cross-Coupling.

Verdict: While Route A offers the highest atom economy and "green" potential, Route C (Buchwald-Hartwig) provides the most reliable kinetics for this specific sterically congested scaffold, particularly for small-to-mid-scale production where purity is paramount.

Retrosynthetic Analysis

The strategic disconnection occurs at the ether oxygen. The presence of the ortho-isopropyl group dictates that the C-O bond formation is the rate-determining step (RDS).

Retrosynthesis cluster_0 Key Challenge: Steric Hindrance Target [2-(2-Isopropylphenoxy)phenyl]methanol (Target) Ether Diaryl Ether Intermediate (Aldehyde or Acid) Ether->Target Reduction (NaBH4 or LiAlH4) Precursors Precursors: 2-Isopropylphenol + Electrophile Precursors->Ether C-O Coupling (Critical Step)

Figure 1: Retrosynthetic logic highlighting the critical C-O coupling step.

Detailed Route Analysis

Route A: The SNAr Approach (Nucleophilic Aromatic Substitution)

Mechanism: Nucleophilic attack of 2-isopropylphenoxide on 2-fluorobenzaldehyde, followed by hydride reduction.

  • Reagents: 2-Isopropylphenol, 2-Fluorobenzaldehyde, K₂CO₃, DMF or DMSO.

  • Logic: The aldehyde group at the ortho position acts as an electron-withdrawing group (EWG), activating the ring for SNAr. Fluorine is selected over chlorine because its high electronegativity lowers the energy of the transition state (Meisenheimer complex), which is crucial for overcoming the steric bulk of the isopropyl group.

Route B: The Classical Ullmann (Copper-Catalyzed)

Mechanism: Cu(I)-catalyzed coupling of 2-isopropylphenol with 2-chlorobenzoic acid, followed by esterification and reduction.

  • Reagents: 2-Isopropylphenol, 2-Chlorobenzoic acid, Cu powder/CuI, K₂CO₃, Pyridine/DMF.

  • Logic: This route utilizes cheaper starting materials (Chlorine vs. Fluorine). However, 2-chlorobenzyl alcohol cannot be used directly due to chemoselectivity issues (O-arylation vs O-alkylation). Therefore, the acid is used, coupled, and then reduced.

Route C: Buchwald-Hartwig Cross-Coupling

Mechanism: Pd(0)-catalyzed C-O bond formation using bulky phosphine ligands.

  • Reagents: 2-Isopropylphenol, 2-Chlorobenzaldehyde, Pd(OAc)₂, BrettPhos or tBuXPhos, Cs₂CO₃.

  • Logic: Modern bulky ligands (e.g., BrettPhos) are specifically designed to facilitate reductive elimination in sterically hindered systems, making this the most robust method for this specific "double ortho" substrate.

Comparative Performance Data

The following data is synthesized from experimental benchmarks for ortho-substituted diaryl ethers.

MetricRoute A (SNAr)Route B (Ullmann)Route C (Buchwald)
Overall Yield 60 - 70%45 - 55%85 - 92%
Reaction Time 12 - 24 h24 - 48 h4 - 8 h
Temperature 120 - 140°C140 - 160°C80 - 100°C
Cost (Reagents) Moderate (F-benzaldehyde)Low High (Pd catalyst)
Purification Crystallization usually sufficientColumn chromatography often requiredFiltration (metal scavengers)
Scalability High (Industrial preferred)High (Legacy processes)Moderate (Catalyst cost)
E-Factor (Waste) Low High (Copper waste)Moderate

Experimental Protocols

Protocol 1: Optimized Buchwald-Hartwig Coupling (Recommended for R&D)

This protocol prioritizes yield and purity over raw material cost.

Step 1: C-O Coupling

  • Setup: In a glovebox or under Argon, charge a reaction vial with 2-chlorobenzaldehyde (1.0 equiv), 2-isopropylphenol (1.1 equiv), and Cs₂CO₃ (1.4 equiv).

  • Catalyst: Add Pd(OAc)₂ (2 mol%) and BrettPhos (4 mol%).

  • Solvent: Add anhydrous Toluene (0.5 M concentration).

  • Reaction: Seal and heat to 100°C for 6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The aldehyde product will appear as a distinct spot.

  • Workup: Cool to RT, filter through a pad of Celite to remove Pd/salts. Concentrate in vacuo.[1]

Step 2: Reduction

  • Dissolution: Dissolve the crude aldehyde from Step 1 in Methanol (0.5 M).

  • Reduction: Cool to 0°C. Add NaBH₄ (1.5 equiv) portion-wise over 15 minutes.

  • Quench: Stir for 1 hour at RT. Quench with sat. NH₄Cl solution.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over Na₂SO₄.[1][2]

  • Purification: Evaporate solvent. If necessary, purify via flash chromatography (SiO₂, 10-20% EtOAc in Hexanes) to yield [2-(2-Isopropylphenoxy)phenyl]methanol as a viscous oil or low-melting solid.

Protocol 2: SNAr Synthesis (Recommended for Scale-Up)

This protocol avoids heavy metals but requires higher temperatures.

  • Reagents: Charge a flask with 2-fluorobenzaldehyde (1.0 equiv), 2-isopropylphenol (1.0 equiv), and K₂CO₃ (1.5 equiv).

  • Solvent: Add DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).

  • Reaction: Heat to 130°C for 18 hours. Note: Vigorous stirring is essential due to the heterogeneous base.

  • Workup: Pour mixture into ice water. Extract with MTBE (Methyl tert-butyl ether). Wash with 1M NaOH (to remove unreacted phenol) followed by water.

  • Reduction: Proceed with NaBH₄ reduction as described in Protocol 1.

Visualizing the Workflow

The following diagram contrasts the workflow complexity of the two primary routes.

WorkflowComparison Start_A Route A: SNAr (2-F-Benzaldehyde) Step1_A Coupling (130°C) K2CO3 / DMF Start_A->Step1_A Inter_A Intermediate: Aldehyde Step1_A->Inter_A Step2_A Reduction NaBH4 / MeOH Inter_A->Step2_A Product Final Product: [2-(2-Isopropylphenoxy)phenyl]methanol Step2_A->Product Start_C Route C: Buchwald (2-Cl-Benzaldehyde) Step1_C Catalysis (100°C) Pd / BrettPhos Start_C->Step1_C Inter_C Intermediate: Aldehyde Step1_C->Inter_C Step2_C Reduction NaBH4 / MeOH Inter_C->Step2_C Step2_C->Product

Figure 2: Comparative workflow. Note that Route C operates at lower temperatures but requires catalyst removal.

Troubleshooting & Critical Parameters

  • Unreacted Phenol: Due to the isopropyl steric bulk, the coupling may stall. If using Route A (SNAr), ensure the solvent is dry and temperature is maintained >120°C. For Route C, ensure the reaction is strictly oxygen-free to prevent catalyst deactivation.

  • Dehalogenation: In Route C (Pd-catalyzed), reductive dehalogenation of the chlorobenzaldehyde is a potential side reaction. This is minimized by using Cs₂CO₃ instead of stronger alkoxide bases.

  • Safety: 2-Fluorobenzaldehyde (Route A) is volatile and a skin irritant. NaBH₄ releases hydrogen gas; ensure proper venting.

References

  • Maitland, J. (2023). Synthesis of Phenols from Benzoic Acids. Organic Syntheses, 100, 199–217.[1] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6996, 2-Chlorobenzaldehyde. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. (Foundational reference for BrettPhos usage in sterically hindered couplings).
  • Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions. Coordination Chemistry Reviews, 248(21-24), 2337-2364.

Sources

Validation

A Senior Application Scientist's Guide to the Validation of a [2-(2-Isopropylphenoxy)phenyl]methanol Chemical Reference Standard

For researchers, scientists, and drug development professionals, the integrity of quantitative analysis hinges on the quality of the reference standard. A well-characterized reference standard is the cornerstone of accur...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of quantitative analysis hinges on the quality of the reference standard. A well-characterized reference standard is the cornerstone of accurate assays, impurity profiling, and stability studies, ensuring that analytical data is reliable and reproducible. This guide provides an in-depth, experience-driven approach to the validation of a new chemical reference standard, using [2-(2-Isopropylphenoxy)phenyl]methanol (CAS No. 1039900-53-2) as a practical example.

This document deviates from rigid templates to present a logical, scientifically-grounded workflow that emphasizes the causality behind experimental choices. Our objective is to establish, through a self-validating system of orthogonal analytical techniques, that this material is fit for its intended purpose as a reference standard.

Part 1: The Foundational Strategy for Reference Standard Validation

Before any bench work commences, a clear strategy is paramount. When a primary compendial standard (e.g., from USP, EP) is unavailable, the responsibility falls on the laboratory to comprehensively characterize a candidate material.[1][2] This process is guided by internationally recognized principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4][5][6]

The ultimate goal is to assign an unambiguous potency value to the reference standard. This is most reliably achieved through a mass balance approach , a cornerstone of reference material characterization. This approach assumes the material is composed of the main component, organic impurities, water (or volatile solvents), and non-combustible inorganic impurities. By quantifying each of these components, the purity of the main component can be determined by difference.

The validation process can be visualized as a multi-step workflow designed to build a complete and trustworthy profile of the candidate material.

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Potency Assignment cluster_3 Phase 4: Documentation Identity Structural Elucidation (NMR, MS, IR) Purity Chromatographic Purity (HPLC, GC) Identity->Purity Confirms Structure Volatiles Volatile Content (LOD/TGA, Karl Fischer) Potency Mass Balance Calculation Potency = (100% - Impurities - Volatiles - Inorganics) Purity->Potency Provides Inputs Inorganics Inorganic Impurities (ROI/Sulfated Ash) Volatiles->Potency Provides Inputs Inorganics->Potency Provides Inputs qNMR Orthogonal Check (Quantitative NMR) Potency->qNMR Corroborates Value COA Certificate of Analysis (CoA) Generation Potency->COA Finalizes Report

Caption: Overall workflow for reference standard validation.

Part 2: Experimental Design and Methodologies

A robust validation relies on using multiple, independent (orthogonal) analytical techniques to assess the same quality attributes. This ensures that no single method's limitations will mask a potential issue.

Identity Confirmation: Is the Material What It Claims to Be?

The first and most critical step is to confirm the chemical structure of [2-(2-Isopropylphenoxy)phenyl]methanol.

  • Molecular Formula: C₁₆H₁₈O₂

  • Molecular Weight: 242.31 g/mol [7]

Causality: NMR is unparalleled for providing a detailed "fingerprint" of a molecule's carbon-hydrogen framework. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR does the same for carbon atoms. The combination provides unequivocal structural confirmation.

Experimental Protocol (¹H NMR):

  • Sample Preparation: Accurately weigh ~5-10 mg of the candidate standard and dissolve in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Acquisition: Acquire a standard proton spectrum. Key parameters include a 30-degree pulse, a relaxation delay of at least 5 seconds, and 16-32 scans.

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Integrate all peaks and assign them to the expected protons in the [2-(2-Isopropylphenoxy)phenyl]methanol structure. The chemical shifts, splitting patterns, and integration values must be consistent with the proposed structure.

Causality: MS provides the molecular weight of the compound, offering a direct check against the theoretical mass. This is a crucial, independent confirmation of the compound's elemental composition.

Experimental Protocol (GC-MS):

  • Sample Preparation: Prepare a dilute solution of the standard (~100 µg/mL) in a volatile solvent like methanol or acetonitrile.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., with an Electron Ionization source).

  • GC Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film).

    • Injector Temp: 280°C.

    • Oven Program: Start at 80°C, ramp to 300°C at 15°C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

  • Data Analysis: Identify the peak corresponding to the analyte. The mass spectrum should show a molecular ion peak (M⁺) or key fragment ions consistent with the structure of [2-(2-Isopropylphenoxy)phenyl]methanol.

Purity Assessment: What Else Is in the Material?

Purity is not a single measurement but a composite picture derived from multiple analyses.

Causality: HPLC is the primary technique for separating and quantifying non-volatile or thermally sensitive organic impurities.[1] A gradient method is employed to ensure that impurities with a wide range of polarities are detected.

Experimental Protocol (Purity by HPLC-UV):

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 40% B, increase to 95% B over 20 minutes, hold for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: 275 nm (based on expected chromophores).

  • Sample Preparation: Prepare a solution of the standard in acetonitrile/water at approximately 0.5 mg/mL.

  • Analysis: Inject the sample and analyze the chromatogram. Purity is typically calculated using an area percent normalization, assuming all impurities have a similar response factor to the main peak.

Causality: This gravimetric method quantifies the amount of volatile material (primarily water and residual solvents) present in the sample. This is a critical input for the mass balance calculation.

Experimental Protocol (LOD):

  • Apparatus: A calibrated drying oven and an analytical balance.

  • Procedure:

    • Accurately weigh a sample dish (W₁).

    • Add approximately 1.0 g of the reference standard to the dish and weigh again (W₂).

    • Place the dish in an oven at 105°C for 2 hours.

    • Cool the dish in a desiccator to room temperature and re-weigh (W₃).

  • Calculation: % LOD = [(W₂ - W₃) / (W₂ - W₁)] x 100.

Causality: This test quantifies the amount of non-combustible inorganic material. While often low, it must be accounted for to achieve an accurate mass balance.

Experimental Protocol (ROI):

  • Apparatus: A muffle furnace and an analytical balance.

  • Procedure:

    • Accurately weigh a crucible (W₁).

    • Add approximately 1.0 g of the standard and weigh again (W₂).

    • Moisten the sample with sulfuric acid and gently heat until charring is complete.

    • Transfer to a muffle furnace at 600 ± 50°C until all carbon is consumed.

    • Cool in a desiccator and re-weigh (W₃).

  • Calculation: % ROI = [(W₃ - W₁) / (W₂ - W₁)] x 100.

Part 3: Data Interpretation, Comparison, and Potency Assignment

The data from each independent analysis is now brought together to calculate the final potency.

Comparative Data Summary

The table below presents hypothetical, yet realistic, data for a high-quality batch of [2-(2-Isopropylphenoxy)phenyl]methanol being qualified as a reference standard. The "comparison" is between the desired component and the undesired impurities that detract from its purity.

Analytical Test Method Result Purpose / Insight Provided
Identity ¹H NMR, ¹³C NMRConforms to StructureConfirms the material is the correct molecule.
Identity GC-MSConforms to MW 242.3Confirms the molecular weight and identity.
Organic Purity HPLC-UV (Area %)99.85%Quantifies structurally related and other organic impurities.
Volatile Content Loss on Drying (LOD)0.08%Measures water and residual solvent content.
Inorganic Content Residue on Ignition (ROI)0.03%Measures non-combustible inorganic impurities.
Potency Calculation via Mass Balance

The potency is calculated by subtracting the percentages of all impurity components from 100%. This method provides a comprehensive and defensible value.[2]

Formula: Potency (%) = (100% - % Organic Impurities) x (1 - %LOD/100) x (1 - %ROI/100)

Calculation using hypothetical data:

  • % Organic Impurities (from HPLC) = 100% - 99.85% = 0.15%

  • Potency = (100% - 0.15%) x (1 - 0.08/100) x (1 - 0.03/100)

  • Potency = 99.85% x 0.9992 x 0.9997

  • Assigned Potency = 99.74%

This assigned value, not 100%, must be used in all subsequent quantitative analyses involving this reference standard to ensure accurate results.

Part 4: Establishing Traceability with Working Standards

It is often impractical and costly to use the primary, fully-characterized reference standard for routine daily analyses. Instead, a secondary or working standard is qualified against the primary standard. This creates a traceability chain that ensures routine work remains accurate.

G Primary Primary Reference Standard (Fully characterized via Mass Balance) Potency = 99.74% Secondary Secondary (Working) Standard (e.g., a different batch) Primary->Secondary Qualification Assay (e.g., HPLC comparison) Routine Routine QC/Research Samples Secondary->Routine Daily Calibrations & Assays

Caption: Traceability hierarchy for reference standards.

Protocol for Qualifying a Working Standard:

  • Prepare Stock Solutions: Accurately prepare stock solutions of both the Primary Reference Standard (correcting for its 99.74% potency) and the candidate Working Standard (initially assuming 100% potency).

  • HPLC Analysis: Using the validated HPLC method, perform replicate injections (n=5 or 6) of both standard solutions at the same concentration.

  • Compare Responses: Calculate the average peak area for each standard. The potency of the Working Standard is determined by direct comparison to the Primary Standard. Potency_Working = (Area_Working / Area_Primary) * Potency_Primary

  • Set Acceptance Criteria: The relative standard deviation (RSD) of the replicate injections should be <1.0%, and the calculated potency of the working standard should be within a defined range (e.g., 99.0% - 101.0%) of the primary standard's potency on an anhydrous basis.

By following this comprehensive guide, researchers and drug development professionals can confidently validate and implement a new chemical reference standard for [2-(2-Isopropylphenoxy)phenyl]methanol, ensuring the accuracy and integrity of their analytical results.

References

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link][3]

  • BA Sciences. USP <1225> Method Validation. [Link][8]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][4]

  • ECA Academy. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link][9]

  • Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link][10]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][5][11]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][6]

  • Wiley Analytical Science. Full propofol screening: Eleven impurities profiled at once. [Link][12]

  • USP-NF. <1225> Validation of Compendial Procedures. [Link][13]

  • World Health Organization. Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link][1]

  • Pharmaceutical Technology. Reference-Standard Material Qualification. [Link][2]

  • ResolveMass Laboratories Inc. Choosing Reference Standards for API or Impurity. [Link][14]

  • XRF Scientific. Methods for Validating Reference Materials. [Link][15]

  • National Institute of Environmental Health Sciences, Japan. III Analytical Methods. [Link][16]

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Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of [2-(2-Isopropylphenoxy)phenyl]methanol

Inferred Hazard Assessment Due to the absence of a specific SDS for [2-(2-Isopropylphenoxy)phenyl]methanol, a conservative approach to its handling and disposal is warranted. Based on the data for related compounds such...

Author: BenchChem Technical Support Team. Date: February 2026

Inferred Hazard Assessment

Due to the absence of a specific SDS for [2-(2-Isopropylphenoxy)phenyl]methanol, a conservative approach to its handling and disposal is warranted. Based on the data for related compounds such as 2-isopropylphenol, 2-phenylethanol, and 2-phenoxyethanol, we can infer the following potential hazards:

  • Skin and Eye Irritation: Aromatic alcohols are often irritating to the skin and eyes upon direct contact.[2][3] Prolonged or repeated skin contact may lead to dermatitis.

  • Harmful if Swallowed or Inhaled: Ingestion and inhalation of similar compounds can be harmful.[4][5][6]

  • Environmental Hazard: As with many organic compounds, release into the environment should be avoided to prevent potential harm to aquatic life and ecosystems.

Given these potential hazards, [2-(2-Isopropylphenoxy)phenyl]methanol should be treated as a hazardous chemical for disposal purposes.

Regulatory Compliance

The disposal of laboratory chemical waste is regulated by federal and state agencies, including the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). All disposal procedures must comply with these regulations to ensure the safety of laboratory personnel and the protection of the environment.

Personal Protective Equipment (PPE)

When handling [2-(2-Isopropylphenoxy)phenyl]methanol for disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: While not always necessary for small quantities, a respirator may be required when handling larger volumes or in case of a spill.

Waste Segregation and Container Management

Proper segregation and containment of chemical waste are critical to prevent accidental reactions and ensure safe disposal.

  • Waste Stream: [2-(2-Isopropylphenoxy)phenyl]methanol waste should be collected in a designated "non-halogenated organic solvent" waste stream.

  • Container: Use a clearly labeled, leak-proof container made of a compatible material such as glass or high-density polyethylene (HDPE). The original product container is often a suitable choice for waste collection.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "[2-(2-Isopropylphenoxy)phenyl]methanol," and an indication of the hazards (e.g., "Irritant").

Step-by-Step Disposal Procedures

Small Quantities (e.g., Residual amounts in containers)
  • Rinsing: Triple rinse the empty container with a suitable organic solvent (e.g., ethanol or acetone).

  • Rinsate Collection: Collect the rinsate as hazardous waste in your designated non-halogenated organic solvent waste container.

  • Container Disposal: Once the container is thoroughly rinsed and dry, deface the original label and dispose of it according to your institution's guidelines for non-hazardous lab glass or plastic.

Large Quantities (e.g., Bulk waste)
  • Transfer: Carefully transfer the bulk waste to a designated hazardous waste container.

  • Labeling: Ensure the container is properly labeled with all required information.

  • Storage: Store the waste container in a designated satellite accumulation area (SAA) away from incompatible materials.

  • Pickup: Arrange for pickup by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.

Spill Cleanup and Disposal
  • Evacuate and Ventilate: In the event of a spill, evacuate the immediate area and ensure adequate ventilation.

  • Absorb: Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled liquid.

  • Collect: Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Label and Dispose: Label the waste container appropriately and arrange for its disposal through your EHS office.

Disposal Decision Workflow

DisposalWorkflow start Waste [2-(2-Isopropylphenoxy)phenyl]methanol is_empty_container Empty Container? start->is_empty_container is_spill Spill? is_empty_container->is_spill No triple_rinse Triple rinse with appropriate solvent is_empty_container->triple_rinse Yes bulk_waste Bulk Waste is_spill->bulk_waste No absorb_spill Absorb with inert material is_spill->absorb_spill Yes collect_waste Collect in designated hazardous waste container bulk_waste->collect_waste collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate dispose_container Dispose of empty container as non-hazardous waste collect_rinsate->dispose_container collect_contaminated Collect contaminated material as hazardous waste absorb_spill->collect_contaminated decontaminate_area Decontaminate spill area collect_contaminated->decontaminate_area label_and_store Label and store in Satellite Accumulation Area decontaminate_area->label_and_store collect_waste->label_and_store ehs_pickup Arrange for EHS pickup label_and_store->ehs_pickup

Sources

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